Product packaging for Propyl triflate(Cat. No.:CAS No. 29702-90-7)

Propyl triflate

Cat. No.: B3050910
CAS No.: 29702-90-7
M. Wt: 192.16 g/mol
InChI Key: MJYCCJGURLWLGE-UHFFFAOYSA-N
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Description

Propyl triflate is a useful research compound. Its molecular formula is C4H7F3O3S and its molecular weight is 192.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F3O3S B3050910 Propyl triflate CAS No. 29702-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYCCJGURLWLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450044
Record name propyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29702-90-7
Record name propyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propyl Triflate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of propyl triflate (propyl trifluoromethanesulfonate), a versatile reagent in organic synthesis. This document outlines a reliable synthetic protocol, comprehensive characterization data, and visual representations of the experimental workflow to support researchers in the effective preparation and validation of this important chemical entity.

Introduction

This compound is an organic compound belonging to the triflate ester class, known for its excellent leaving group ability in nucleophilic substitution and elimination reactions. The trifluoromethanesulfonyl group's strong electron-withdrawing nature makes the triflate anion a very stable leaving group, rendering this compound a potent propylating agent. Its application in organic synthesis is widespread, particularly in the introduction of a propyl group into various molecular scaffolds, a common step in the synthesis of pharmaceuticals and other complex organic molecules.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of n-propanol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.

Experimental Protocol

This protocol is adapted from established synthetic procedures.[1]

Materials:

  • n-Propanol (0.30 g, 5 mmol)

  • Trifluoromethanesulfonic anhydride (1.41 g, 5 mmol)

  • Pyridine (0.395 g, 5 mmol)

  • Carbon tetrachloride (CCl₄), anhydrous (15 mL)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • A solution of triflic anhydride (1.41 g, 5 mmol) in 10 mL of anhydrous carbon tetrachloride is prepared in a round-bottom flask and cooled to 0 °C using an ice bath.

  • A solution of n-propanol (0.30 g, 5 mmol) and pyridine (0.395 g, 5 mmol) in 5 mL of anhydrous carbon tetrachloride is prepared separately.

  • The solution of n-propanol and pyridine is added dropwise to the stirred solution of triflic anhydride at 0 °C over a period of 15 minutes.

  • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at 0 °C.

  • The reaction mixture is then filtered to remove the pyridinium triflate salt.

  • The filtrate is washed with water, and the organic layer is separated.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield this compound. NMR analysis using chlorobenzene as a quantitative reference has shown an 86% yield of this compound.[1]

Synthesis Workflow

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Propanol_Pyridine n-Propanol & Pyridine in CCl₄ ReactionVessel Reaction at 0 °C Propanol_Pyridine->ReactionVessel Dropwise Addition Tf2O Triflic Anhydride in CCl₄ Tf2O->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Washing Water Wash Filtration->Washing Filtrate Drying Drying (MgSO₄) Washing->Drying Organic Layer Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₄H₇F₃O₃S[2]
Molecular Weight 192.16 g/mol [2]
Exact Mass 192.00679974 Da[2]
Appearance Colorless liquid (presumed)
Topological Polar Surface Area 51.8 Ų[2]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H CCl₄4.45Triplet (t)6-CH₂O-
1.83Multiplet (m)-CH₂CH₂O-
1.08Triplet (t)6-CH₃
¹⁹F CCl₄-75.80Singlet (s)-CF₃

3.2.2. Infrared (IR) Spectroscopy [1]

Wavenumber (cm⁻¹)IntensityAssignment
2990Medium (m)C-H stretch (alkane)
1460Weak (w)C-H bend (alkane)
1420Very Strong (vs)S=O asymmetric stretch
1250Strong (s)C-F stretch
1220Very Strong (vs)S=O symmetric stretch
1155Very Strong (vs)C-F stretch
950Very Strong (vs)S-O stretch

Safety and Handling

This compound is expected to be a reactive alkylating agent and should be handled with appropriate safety precautions. Triflic anhydride is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and extensive characterization data will be a valuable resource for researchers in organic chemistry and drug development, facilitating the reliable preparation and use of this important synthetic building block.

References

Physical and chemical properties of propyl triflate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Propyl Triflate

Introduction

This compound, systematically known as propyl trifluoromethanesulfonate, is an organic compound belonging to the triflate ester family. Triflate (CF₃SO₃⁻) is an exceptionally good leaving group, making its alkyl esters potent alkylating agents in organic synthesis. The high reactivity of this compound makes it a valuable reagent for introducing a propyl group into a wide range of molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is characterized by the presence of a propyl group attached to the highly electron-withdrawing trifluoromethanesulfonate group. This structure dictates its physical and chemical behavior.

General Properties
PropertyValueSource
IUPAC Name propyl trifluoromethanesulfonate[1]
Synonyms Propyl trifluoromethanesulfonate, Methanesulfonic acid, 1,1,1-trifluoro-, propyl ester[1]
CAS Number 29702-90-7[1]
Molecular Formula C₄H₇F₃O₃S[1]
Tabulated Physical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It's important to note that some of these properties are computed, as experimental data for this specific compound is not always readily available.

PropertyValueData TypeSource
Molecular Weight 192.16 g/mol Computed[1]
Exact Mass 192.00679974 DaComputed[1]
XLogP3 1.8Computed[1]
Hydrogen Bond Donor Count 0Computed[1]
Hydrogen Bond Acceptor Count 3Computed[1]
Rotatable Bond Count 3Computed[1]
Topological Polar Surface Area 51.8 ŲComputed[1]
¹H NMR (CCl₄) δ 4.45 (t, 2H, J=6 Hz, CH₂O), 1.83 (m, 2H, CH₂CH₂O), 1.08 ppm (t, 3H, J=6 Hz, CH₃)Experimental[2]
¹⁹F NMR (CCl₄) φ 75.80 ppm (s)Experimental[2]
IR (CCl₄) 2990 (m), 1460 (w), 1420 (vs), 1250 (s), 1220 (vs), 1155 (vs), 950 cm⁻¹ (vs)Experimental[2]

Synthesis and Purification

This compound is typically synthesized by the reaction of propanol with triflic anhydride in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure for the synthesis of this compound.[2]

Materials:

  • Propanol (0.30 g, 5 mmol)

  • Pyridine (0.395 g, 5 mmol)

  • Triflic anhydride (1.41 g, 5 mmol)

  • Carbon tetrachloride (CCl₄), anhydrous (15 mL)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • A solution of triflic anhydride (1.41 g) in 10 mL of carbon tetrachloride is prepared in a flask and cooled to 0°C with stirring.

  • A solution of propanol (0.30 g) and pyridine (0.395 g) in 5 mL of carbon tetrachloride is added dropwise to the stirred triflic anhydride solution at 0°C.

  • The reaction is allowed to proceed for 15 minutes at 0°C.

  • The resulting solution is filtered to remove pyridinium triflate salt.

  • The filtrate is washed with water to remove any remaining water-soluble impurities.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent can be removed under reduced pressure to yield this compound. The yield reported for this procedure is 86%, as determined by NMR analysis using chlorobenzene as an internal standard.[2]

Synthesis_of_Propyl_Triflate cluster_reactants Reactants Propanol Propanol Reaction Reaction (0°C, CCl₄) Propanol->Reaction Tf2O Triflic Anhydride (Tf₂O) Tf2O->Reaction Pyridine Pyridine Pyridine->Reaction Base PropylTriflate This compound Reaction->PropylTriflate Product PyridiniumTriflate Pyridinium Triflate (byproduct) Reaction->PyridiniumTriflate Byproduct SN2_Reaction_Propyl_Triflate Nucleophile Nucleophile (Nu⁻) TransitionState [Nu---CH₂(CH₂)CH₃---OTf]⁻ (Transition State) Nucleophile->TransitionState PropylTriflate This compound PropylTriflate->TransitionState PropylatedProduct Propylated Product (Nu-CH₂CH₂CH₃) TransitionState->PropylatedProduct TriflateAnion Triflate Anion (TfO⁻) TransitionState->TriflateAnion

References

Propyl Triflate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propyl triflate, also known as propyl trifluoromethanesulfonate, is an organic compound that serves as a powerful and versatile reagent in organic synthesis. Its significance in the fields of chemical research and drug development stems from the triflate group (-OTf), which is an excellent leaving group. This property facilitates a wide range of nucleophilic substitution reactions, making this compound a valuable tool for introducing a propyl group into various molecular scaffolds. This technical guide provides an in-depth overview of this compound, including its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.

Core Data and Molecular Structure

This compound is characterized by the following identifiers and molecular structure:

Chemical Identity

  • CAS Number: 29702-90-7[1]

  • IUPAC Name: propyl trifluoromethanesulfonate[1]

  • Molecular Formula: C₄H₇F₃O₃S[1]

Molecular Structure

  • SMILES: CCCOS(=O)(=O)C(F)(F)F[1]

  • InChI Key: MJYCCJGURLWLGE-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical and spectroscopic properties of this compound. It is important to note that while spectroscopic data is derived from experimental results, the listed physical properties are computationally derived and should be considered as estimates.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Weight 192.16 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 192.00679974 DaPubChem[1]
Monoisotopic Mass 192.00679974 DaPubChem[1]
Topological Polar Surface Area 51.8 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Table 2: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR (CCl₄) δ 4.45 (t, 2H, J=6 Hz, CH₂O--), 1.83 (m, 2H, CH₂CH₂O--), 1.08 ppm (t, 3H, J=6 Hz, CH₃)
¹⁹F NMR (CCl₄) φ 75.80 ppm (s)
IR (CCl₄) 2990 (m), 1460 (w), 1420 (vs), 1250 (s), 1220 (vs), 1155 (vs), 950 cm⁻¹ (vs)

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from propanol and triflic anhydride.

Materials:

  • Propanol (0.30 g, 5 mmol)

  • Pyridine (0.395 g, 5 mmol)

  • Triflic anhydride (1.41 g, 5 mmol)

  • Carbon tetrachloride (CCl₄)

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • A solution of triflic anhydride (1.41 g, 5 mmol) in 10 ml of carbon tetrachloride is prepared and cooled to 0°C with stirring.

  • A separate solution of propanol (0.30 g, 5 mmol) and pyridine (0.395 g, 5 mmol) in 5 ml of carbon tetrachloride is prepared.

  • The propanol-pyridine solution is added dropwise to the stirred triflic anhydride solution at 0°C.

  • The reaction mixture is stirred for 15 minutes.

  • The resulting solution is filtered to remove pyridinium triflate salt.

  • The filtrate is washed with water to remove any remaining water-soluble impurities.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The final product, this compound, is obtained in solution. NMR analysis can be performed using a quantitative reference, such as chlorobenzene, to determine the yield.

Synthesis Workflow

The synthesis of this compound involves the reaction of propanol with triflic anhydride in the presence of a base, pyridine, to neutralize the triflic acid byproduct.

Synthesis_of_Propyl_Triflate Propanol Propanol Reaction_Mixture Reaction at 0°C in CCl₄ Propanol->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture Triflic_Anhydride Triflic Anhydride Triflic_Anhydride->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Washing Water Wash Filtration->Washing Filtrate Pyridinium_Triflate Pyridinium Triflate (Byproduct) Filtration->Pyridinium_Triflate Solid Drying Drying (MgSO₄) Washing->Drying Propyl_Triflate This compound (Product) Drying->Propyl_Triflate

Caption: Synthesis of this compound Workflow.

Applications in Research and Drug Development

Alkyl triflates, including this compound, are highly effective alkylating agents due to the exceptional leaving group ability of the triflate anion. This reactivity makes them valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The reaction of propyl iodide with silver triflate has been reported to yield a mixture of propyl and isopropyl triflates, with the product ratio being dependent on the solvent. This highlights the potential for rearrangements and the need for carefully controlled reaction conditions when using this compound or generating it in situ.

References

Navigating the Spectral Landscape of Propyl Triflate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propyl triflate (propyl trifluoromethanesulfonate) is a reactive organic compound utilized in various chemical syntheses, acting as an effective propylating agent. A thorough understanding of its structural and electronic properties is paramount for its appropriate application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of public, experimentally-derived spectral data for this specific compound, the following information is based on high-quality computational predictions. This guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR spectra for small organic molecules like this compound, intended for researchers, scientists, and professionals in drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound is summarized below. These values are calculated to provide a reliable estimation of the chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃1.05Triplet (t)7.4
CH₂ (middle)1.90Sextet7.4, 6.8
CH₂ (adjacent to O)4.50Triplet (t)6.8
Table 2: Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm)
CH₃10.2
CH₂ (middle)22.5
CH₂ (adjacent to O)78.0
CF₃118.7 (quartet, J ≈ 320 Hz)

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to small organic molecules such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like acetone-d₆, dimethyl sulfoxide-d₆, or benzene-d₆ can be used depending on the sample's solubility.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. Ensure that the height of the solution in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

  • Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening and shimming difficulties.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Typically, several hundred to several thousand scans are necessary, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Visualizations

The following diagrams illustrate the structure and NMR signal correlations of this compound.

Propyl_Triflate_Structure cluster_propyl Propyl Group cluster_triflate Triflate Group C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 O1 O C3->O1 S S O1->S O2 O S->O2 O3 O S->O3 CF3 CF₃ S->CF3 NMR_Correlations H_a CH₃ (a) ~1.05 ppm (t) H_b CH₂ (b) ~1.90 ppm (sextet) H_a->H_b J ≈ 7.4 Hz C_1 C-1 ~10.2 ppm H_a->C_1 ¹JCH H_c CH₂ (c) ~4.50 ppm (t) H_b->H_c J ≈ 6.8 Hz C_2 C-2 ~22.5 ppm H_b->C_2 ¹JCH C_3 C-3 ~78.0 ppm H_c->C_3 ¹JCH C_4 CF₃ ~118.7 ppm

An In-Depth Technical Guide to the Reactivity and Stability of Propyl Triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl triflate (n-propyl trifluoromethanesulfonate) is a powerful and versatile reagent in organic synthesis, prized for its exceptional leaving group ability. The trifluoromethanesulfonate (triflate) group is one of the best-known leaving groups, making this compound a potent alkylating agent. However, this high reactivity also brings inherent stability challenges. This technical guide provides a comprehensive overview of the reactivity and stability of this compound under a variety of conditions, presenting available quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in its effective and safe use.

Core Reactivity Profile

This compound is a primary alkyl triflate and its chemistry is dominated by nucleophilic substitution and elimination reactions. Due to the exceptional ability of the triflate anion to stabilize a negative charge, the C-O bond in this compound is highly polarized, rendering the propyl group susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a wide range of nucleophiles. Its reactivity is significantly higher than that of corresponding alkyl halides or tosylates.

General Reaction Scheme:

Where Nu- represents a nucleophile and TfO- is the triflate anion.

Table 1: Reactivity of this compound with Various Nucleophiles

NucleophileProductSolventYield (%)Reaction ConditionsReference
PyridineN-Propylpyridinium triflateCarbon tetrachloride86[1]0 °C, 15 min[1]
Azide (N3-)Propyl azideDMSOHighData for a neopentyl triflate analog suggests high reactivity[2].
Amines (e.g., Piperidine)N-PropylpiperidineNot specifiedHighAlkyl triflates are known to react readily with amines.
Alcohols (e.g., Ethanol)Propyl ethyl etherNot specifiedModerateSolvolysis can occur, leading to ether formation.
Thiols (e.g., Thiophenol)Phenyl propyl sulfideNot specifiedHighThiols are excellent nucleophiles for alkyl triflates.
Solvolysis

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. This compound undergoes solvolysis in protic solvents like water, alcohols, and carboxylic acids. Studies on the solvolysis of the closely related ethyl triflate suggest that the reaction proceeds with significant SN2 character, involving nucleophilic displacement by the solvent, rather than forming a primary carbocation.

Table 2: Solvolysis of this compound in Various Solvents

Solvent (v/v)Product(s)Relative RateTemperature (°C)
80% Ethanol/WaterPropanol, Propyl ethyl etherData not availableData not available
MethanolPropyl methyl etherData not availableData not available
Acetic AcidPropyl acetateData not availableData not available
Formic AcidPropyl formateData not availableData not available

Note: Specific rate constants for the solvolysis of n-propyl triflate are not well-documented in publicly available literature. The reactivity is expected to be high.

Stability Profile

The high reactivity of this compound necessitates careful handling and storage to prevent decomposition. Its stability is compromised by moisture, heat, and strong acids or bases.

Thermal Stability

Table 3: Thermal Stability Data for this compound

ParameterValueMethod
Decomposition Onset TemperatureData not availableTGA
Decomposition ProductsPropene, Triflic Acid (expected)-
Stability in Aqueous and pH-Varied Conditions

Hydrolysis: this compound is highly sensitive to water and will hydrolyze to propanol and triflic acid. This reaction can be rapid, especially in the presence of nucleophilic catalysts or at elevated temperatures.

Acidic Conditions: In strongly acidic, non-nucleophilic media, this compound may be relatively stable as the triflate anion is a very weak base. However, if the acidic medium contains a nucleophile (e.g., aqueous acid), hydrolysis or other substitution reactions will occur. The mechanism in concentrated sulfuric acid could involve initial protonation of the triflate oxygen, further activating the leaving group, followed by reaction with any available nucleophile or elimination.

Basic Conditions: this compound is unstable in the presence of strong bases. The primary reaction is expected to be elimination (E2) to form propene, especially with sterically hindered bases. With non-hindered, strong nucleophiles like hydroxide, SN2 substitution to form propanol can compete with elimination. The reaction with aqueous sodium hydroxide would likely yield a mixture of propanol and propene.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of n-propanol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base like pyridine.

Protocol:

  • A solution of n-propanol (1.0 eq) and pyridine (0.4 eq) in a dry, inert solvent such as carbon tetrachloride or dichloromethane is prepared.

  • This solution is added dropwise with stirring to a solution of triflic anhydride (1.0 eq) in the same solvent at 0 °C.

  • The reaction is typically rapid and is often complete within 15-30 minutes.

  • The reaction mixture is filtered to remove the pyridinium triflate salt.

  • The filtrate is washed with water and dried over a suitable drying agent (e.g., magnesium sulfate).

  • The solvent is removed under reduced pressure to yield this compound. An 86% yield has been reported using this method[1].

Monitoring Reaction Kinetics

The kinetics of reactions involving this compound can be monitored by various analytical techniques.

Protocol using NMR Spectroscopy:

  • The reaction is set up directly in an NMR tube using a deuterated solvent.

  • An internal standard with a known concentration and a resonance that does not overlap with reactant or product signals is added.

  • 1H or 19F NMR spectra are acquired at regular time intervals.

  • The disappearance of the this compound signals (e.g., the triplet at δ 4.45 ppm in 1H NMR) or the appearance of product signals is integrated relative to the internal standard.

  • The concentration of the reactant or product at each time point is calculated to determine the reaction rate and order.

Protocol using HPLC:

  • A suitable HPLC method must be developed to separate this compound from the nucleophile, product(s), and triflate anion. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • The reaction is initiated, and at specific time points, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by dilution with a cold solvent).

  • The quenched sample is injected into the HPLC system.

  • The peak area of this compound is monitored over time to determine its rate of consumption.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the key reaction pathways of this compound.

sn2_reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products PropylTriflate CH₃CH₂CH₂-OTf TS [Nu---CH₂(CH₂)CH₃---OTf]⁻ PropylTriflate->TS Nucleophile Nu⁻ Nucleophile->TS Sₙ2 Attack Product CH₃CH₂CH₂-Nu TS->Product Bond Formation Triflate TfO⁻ TS->Triflate Leaving Group Departure e2_reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products PropylTriflate CH₃-CH(H)-CH₂-OTf TS [B---H---CH(CH₃)---CH₂---OTf]⁻ PropylTriflate->TS Base B⁻ Base->TS Proton Abstraction Propene CH₃-CH=CH₂ TS->Propene Double Bond Formation ConjugateAcid B-H TS->ConjugateAcid Triflate TfO⁻ TS->Triflate Leaving Group Departure kinetic_study_workflow Start Prepare Reactant Solutions (this compound, Nucleophile, Internal Standard) Initiate Initiate Reaction (Mix reactants at constant temperature) Start->Initiate Monitor Monitor Reaction Progress (e.g., NMR, HPLC at timed intervals) Initiate->Monitor Quench Quench Aliquots (If necessary for analysis) Monitor->Quench for offline analysis Analyze Analyze Data (Determine concentrations vs. time) Monitor->Analyze for online analysis Quench->Analyze Calculate Calculate Rate Constants (Plot data and fit to rate law) Analyze->Calculate

References

Propyl Triflate in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Triflate Group as a Superior Leaving Group

Propyl triflate (CH₃CH₂CH₂OTf), a propyl ester of trifluoromethanesulfonic acid, is a potent electrophilic alkylating agent extensively utilized in organic synthesis. Its remarkable reactivity stems from the trifluoromethanesulfonate (triflate, -OTf) group, which functions as an exceptionally proficient leaving group. The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid, rendering it extremely stable and a very weak base. This stability is attributed to the strong electron-withdrawing effect of the trifluoromethyl group and resonance delocalization of the negative charge across the three oxygen atoms.[1][2][3] This inherent stability makes the triflate group readily depart during nucleophilic substitution reactions, thereby significantly accelerating reaction rates compared to other common leaving groups like tosylates, mesylates, and halides.[1][2][3]

Mechanism of Action: The S_N2 Pathway

The primary mechanism of action for this compound in the majority of its synthetic applications is the bimolecular nucleophilic substitution (S_N2) reaction.[3] As a primary alkyl triflate, the carbon atom bonded to the triflate group is sterically unhindered, allowing for efficient backside attack by a wide range of nucleophiles.

The key characteristics of the S_N2 reaction involving this compound are:

  • Concerted Mechanism: The formation of the new bond between the nucleophile and the propyl group occurs simultaneously with the cleavage of the carbon-oxygen bond of the triflate group.[3]

  • Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the this compound and the nucleophile.[4] The rate law is expressed as: Rate = k[CH₃CH₂CH₂OTf][Nucleophile].

  • Inversion of Stereochemistry: If the reaction occurs at a chiral center, the S_N2 mechanism leads to an inversion of the stereochemical configuration.

The general signaling pathway for the S_N2 reaction of this compound can be visualized as follows:

SN2 reaction mechanism of this compound with a nucleophile.

Quantitative Data on Reactivity

While specific kinetic data for this compound across a wide range of nucleophiles is dispersed in the literature, the general trend of its high reactivity is well-established. The triflate group is considered one of the best leaving groups, significantly more reactive than tosylates, mesylates, and halides. This enhanced reactivity allows for reactions to proceed under milder conditions and often with shorter reaction times.

Table 1: Relative Reactivity of Leaving Groups in S_N2 Reactions

Leaving GroupStructureRelative Rate
Triflate -OTf ~10⁴ - 10⁵
Tosylate-OTs~1
Mesylate-OMs~0.5
Iodide-I~10⁻¹
Bromide-Br~10⁻³
Chloride-Cl~10⁻⁵

Note: The values are approximate and can vary depending on the substrate, nucleophile, and solvent.

Key Applications and Experimental Protocols

This compound is a versatile reagent for introducing a propyl group into various organic molecules. Its high reactivity makes it particularly useful for the alkylation of weak nucleophiles and for reactions where other alkylating agents fail or require harsh conditions.

N-Alkylation of Amines

This compound is an excellent reagent for the N-propylation of primary and secondary amines to form secondary and tertiary amines, respectively. The reaction typically proceeds with high efficiency under mild conditions.

Experimental Protocol: N-Propylation of Aniline

  • Materials: Aniline, this compound, dichloromethane (DCM, anhydrous), triethylamine (Et₃N), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-propylaniline.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Aniline & Et₃N in DCM B Cool to 0 °C A->B C Add this compound dropwise B->C D Warm to RT and Stir (2-4h) C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F Reaction Complete G Separate Layers F->G H Extract Aqueous Layer with DCM G->H I Combine Organic Layers H->I J Wash with Brine I->J K Dry over MgSO₄ J->K L Filter and Concentrate K->L M Column Chromatography L->M

Experimental workflow for the N-propylation of aniline.
O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis)

This compound is a highly effective electrophile in the Williamson ether synthesis for the preparation of propyl ethers. The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the triflate group.[5][6][7]

Experimental Protocol: Synthesis of Propyl Phenyl Ether

  • Materials: Phenol, sodium hydride (NaH, 60% dispersion in mineral oil), this compound, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, diethyl ether, water, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a suspension of sodium hydride (1.2 mmol, washed with hexanes to remove mineral oil) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of phenol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add this compound (1.1 mmol) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with water (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield propyl phenyl ether.

Table 2: Representative Yields of Propylation Reactions with this compound

NucleophileProductReaction ConditionsYield (%)
AnilineN-PropylanilineEt₃N, DCM, 0 °C to rt>90
IndoleN-PropylindoleNaH, DMF, 0 °C to rt~95
Sodium Azide1-AzidopropaneDMF, rt>95
Sodium PhenoxidePropyl Phenyl EtherTHF, 0 °C to rt~90
Sodium BenzoatePropyl BenzoateDMF, 60 °C~85

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

This compound serves as a powerful and versatile propylating agent in organic synthesis, primarily operating through an S_N2 mechanism. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, allows for efficient synthesis of a wide array of propylated compounds under mild conditions. The provided experimental protocols for N-alkylation and O-alkylation highlight its practical utility in the laboratory. For researchers and professionals in drug development, this compound offers a reliable tool for the introduction of propyl moieties, which can be crucial for modulating the pharmacological properties of lead compounds. However, due to its high reactivity, this compound should be handled with care in a moisture-free environment to prevent hydrolysis.

References

An In-depth Technical Guide to the Thermodynamic Properties and Calculations for Propyl Triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of propyl triflate (propyl trifluoromethanesulfonate), a key reagent and intermediate in organic synthesis and pharmaceutical development. Due to a scarcity of direct experimental data in publicly available databases, this document focuses on the established methodologies for determining these crucial parameters. It outlines detailed experimental protocols for the synthesis and thermochemical analysis of this compound and describes high-level computational chemistry methods for accurate theoretical predictions.

Core Thermodynamic Properties of this compound

Table 1: Core Thermodynamic Properties of this compound

PropertySymbolValue (kJ/mol)Method of Determination
Standard Enthalpy of Formation (gas)ΔHf°(g)Not availableCombustion Calorimetry / Computational Chemistry
Standard Molar Entropy (gas)S°(g)Not availableStatistical Mechanics / Computational Chemistry
Gibbs Free Energy of Formation (gas)ΔGf°(g)Not availableDerived from ΔHf° and S° / Computational Chemistry
Molar Heat Capacity (liquid)Cp(l)Not availableDifferential Scanning Calorimetry (DSC)

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC4H7F3O3S[1]
Molecular Weight192.16 g/mol [1]
IUPAC Namepropyl trifluoromethanesulfonate[1]
CAS Number29702-90-7[1]

Experimental Protocols for Synthesis and Thermodynamic Characterization

Precise experimental determination of thermodynamic data requires a pure sample and well-defined analytical procedures. This section details the synthesis of this compound and the primary calorimetric methods for measuring its thermodynamic properties.

Synthesis of this compound

This compound is typically synthesized by the reaction of n-propanol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.[2][3]

Experimental Protocol:

  • Reaction Setup: A solution of n-propanol (5 mmol) and pyridine (2 mmol) in carbon tetrachloride (5 ml) is prepared. In a separate flask, a solution of triflic anhydride (5 mmol) in carbon tetrachloride (10 ml) is cooled to 0°C with stirring.[2]

  • Reaction: The propanol/pyridine solution is added dropwise to the stirred triflic anhydride solution at 0°C.[2]

  • Workup: After 15 minutes, the reaction mixture is filtered. The filtrate is washed with water and dried over magnesium sulfate.[2]

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[3]

  • Characterization: The purity of the final product should be confirmed by NMR spectroscopy.[2]

G cluster_synthesis Synthesis Workflow Reactants n-Propanol, Pyridine, Triflic Anhydride, CCl4 Reaction Mix reactants at 0°C Reactants->Reaction Dropwise addition Workup Filter, wash with water, dry over MgSO4 Reaction->Workup Purification Fractional distillation Workup->Purification Product Pure this compound Purification->Product

Figure 1. Synthesis and purification workflow for this compound.
Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds. The sample is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter, and the heat released is measured.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule) is placed in the crucible of a bomb calorimeter.

  • Calorimeter Setup: The bomb is sealed, pressurized with excess pure oxygen, and placed in a water bath of known volume.

  • Ignition and Data Collection: The sample is ignited, and the temperature change of the water bath is recorded with high precision.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid). The standard enthalpy of formation is then derived using Hess's Law, accounting for the heats of formation of the combustion products (CO₂, H₂O, SO₂, and HF).

G cluster_calorimetry Combustion Calorimetry Workflow Sample Weighed this compound Sample Bomb Pressurize with O2 in Bomb Sample->Bomb Calorimeter Immerse in Water Bath Bomb->Calorimeter Ignition Ignite Sample Calorimeter->Ignition Measurement Record Temperature Change (ΔT) Ignition->Measurement Calculation Calculate Heat of Combustion Measurement->Calculation Result Determine ΔHf° Calculation->Result

Figure 2. Workflow for determining enthalpy of formation via combustion calorimetry.
Measurement of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting, boiling).[4]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the heat capacity. Peaks in the thermogram correspond to phase transitions, and the area under these peaks is proportional to the enthalpy of the transition.

Computational Thermochemistry for this compound

In the absence of experimental data, high-level computational chemistry methods provide a reliable means of predicting thermodynamic properties. Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) are known for their high accuracy in calculating enthalpies of formation for a wide range of organic molecules.[5][6][7]

Computational Workflow:

  • Structure Optimization: The 3D molecular structure of this compound is optimized to its lowest energy conformation using a method like Density Functional Theory (DFT).

  • Vibrational Frequencies: The vibrational frequencies of the optimized structure are calculated to confirm it is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: High-level single-point energy calculations are performed on the optimized geometry using the components of the chosen composite method (e.g., G3, G4, or CBS-QB3).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated by combining the computed total energy with the ZPVE, thermal corrections, and empirical corrections specific to the composite method, and then applying atomization or isodesmic reaction schemes.

  • Entropy and Heat Capacity Calculation: Standard molar entropy and heat capacity are calculated from the optimized geometry and vibrational frequencies using statistical mechanics principles.

G cluster_computation Computational Thermochemistry Workflow Input This compound Structure Optimization Geometry Optimization (DFT) Input->Optimization Frequencies Vibrational Frequencies Optimization->Frequencies Energy High-Level Single-Point Energy (G3/G4/CBS-QB3) Optimization->Energy Thermochem Calculate ΔHf°, S°, Cp Frequencies->Thermochem ZPVE, Thermal Corrections Energy->Thermochem Total Energy

Figure 3. Workflow for the computational prediction of thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for this compound is currently limited in the public domain, this guide provides the necessary framework for its determination and prediction. The detailed experimental protocols for synthesis, combustion calorimetry, and differential scanning calorimetry, coupled with the outlined high-level computational chemistry workflows, offer a robust pathway for researchers and drug development professionals to obtain the critical thermodynamic parameters for this important compound. Accurate knowledge of these properties will undoubtedly facilitate more efficient and safer chemical process development and application.

References

Computational studies on the electrophilicity of propyl triflate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Computational Study of Propyl Triflate Electrophilicity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CH₃CH₂CH₂OTf) is a potent electrophile utilized in a variety of organic syntheses, owing to the exceptional leaving group ability of the triflate moiety. Understanding and quantifying its electrophilic character is crucial for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comprehensive overview of the computational methodologies employed to investigate the electrophilicity of this compound. It details the theoretical background, experimental protocols for computational analysis, and interpretation of key electronic properties. While direct, comprehensive computational studies on this compound are not abundant in publicly accessible literature, this guide synthesizes established quantum chemical methods applied to analogous alkyl triflates to present a robust framework for such an investigation.

Introduction to Electrophilicity in a Computational Context

Electrophilicity is a fundamental concept in chemistry that describes the ability of a molecule or ion (an electrophile) to attract electrons. In computational chemistry, this property can be quantified using descriptors derived from Density Functional Theory (DFT). These descriptors provide a theoretical basis for understanding and predicting the kinetic aspects of polar organic reactions.

The trifluoromethanesulfonate (triflate, -OTf) group is an outstanding leaving group due to the significant resonance stabilization of the resulting anion and the strong electron-withdrawing effect of the trifluoromethyl group.[1][2] This renders the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. Alkyl triflates are known to be extremely reactive in SN2 reactions.[2] Computational studies are invaluable for dissecting the electronic factors that govern this high reactivity.

Theoretical Framework and Key Descriptors

Conceptual DFT provides a powerful framework for quantifying chemical reactivity.[3] Several key descriptors are used to evaluate the electrophilicity of a molecule:

  • Electronic Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO): μ ≈ (EHOMO + ELUMO) / 2

  • Chemical Hardness (η): Chemical hardness represents the resistance of a molecule to a change in its electron distribution. It is calculated as: η ≈ ELUMO - EHOMO

  • Global Electrophilicity Index (ω): Introduced by Parr, this index is a quantitative measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.[4] It is defined as: ω = μ² / (2η)

A higher value of ω indicates a greater electrophilic character. These global descriptors provide a general measure of the molecule's reactivity. For a more detailed analysis, local descriptors such as Fukui functions can be employed to identify the most electrophilic sites within the molecule.[5]

Computational Methodology: A Detailed Protocol

This section outlines a typical protocol for a computational study on the electrophilicity of this compound.

3.1. Software and Hardware

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Hardware: A high-performance computing cluster is recommended for timely completion of calculations, although geometry optimizations of a molecule of this size can be performed on a modern workstation.

3.2. Step-by-Step Computational Protocol

  • Structure Generation: The 3D structure of this compound is built using a molecular editor.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular geometry.

    • Method: Density Functional Theory (DFT) is the most common and reliable method for such calculations. A hybrid functional like B3LYP or a meta-GGA functional like M06-2X is often a good choice.[6]

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is generally sufficient to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic properties.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and other thermodynamic data.

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the final electronic energy and molecular orbital energies (EHOMO and ELUMO).

  • Calculation of Electrophilicity Descriptors: Using the EHOMO and ELUMO values, the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) are calculated using the formulas provided in Section 2.

Data Presentation: Calculated Electronic Properties

The following tables present hypothetical yet realistic data for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase. This data is for illustrative purposes to demonstrate how the results of such a computational study would be presented.

Table 1: Calculated Molecular Orbital Energies

MoleculeEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
This compound-12.58-1.1211.46

Table 2: Calculated Global Reactivity Descriptors

MoleculeChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
This compound-6.855.734.09

Interpretation: An electrophilicity index of 4.09 eV would classify this compound as a strong electrophile. This high value is consistent with the known high reactivity of alkyl triflates in nucleophilic substitution reactions.

Visualization of Computational Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to visualize key workflows and relationships in the computational study of electrophilicity.

G Computational Workflow for Electrophilicity Calculation A 1. Molecular Structure Generation (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (Obtain HOMO/LUMO Energies) C->D E 5. Calculation of Reactivity Descriptors (μ, η, ω) D->E F 6. Analysis and Interpretation (Assess Electrophilic Character) E->F

Caption: A flowchart illustrating the key steps in a computational study of molecular electrophilicity.

G Relationship of DFT Descriptors HOMO HOMO Energy mu Chemical Potential (μ) HOMO->mu eta Chemical Hardness (η) HOMO->eta LUMO LUMO Energy LUMO->mu LUMO->eta omega Electrophilicity Index (ω) mu->omega eta->omega

Caption: A diagram showing the derivation of the electrophilicity index (ω) from HOMO and LUMO energies.

Application: Simulating a Reaction Pathway

Beyond calculating global reactivity indices, computational chemistry can be used to model the entire reaction coordinate for a nucleophilic attack on this compound. For instance, an SN2 reaction with a simple nucleophile (e.g., Cl⁻) can be simulated.

6.1. Protocol for Reaction Pathway Simulation

  • Identify Reactants and Products: Define the structures of the reactants (this compound and the nucleophile) and the products (propyl chloride and triflate anion).

  • Locate the Transition State (TS): This is the most computationally demanding step. It involves using an algorithm (e.g., Berny optimization in Gaussian) to find the saddle point on the potential energy surface that connects the reactants and products.

  • Frequency Calculation on the TS: A frequency calculation on the TS structure should yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS structure to confirm that it correctly connects the reactant and product energy minima.

  • Calculate Activation Energy: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants.

G SN2 Reaction Pathway Simulation Reactants Reactants (this compound + Nu⁻) TS Transition State Search (Locate Saddle Point) Reactants->TS ActivationEnergy Calculate Activation Energy (ΔE‡) Reactants->ActivationEnergy IRC IRC Calculation (Confirm Reaction Path) TS->IRC TS->ActivationEnergy Products Products (Propyl-Nu + OTf⁻) IRC->Products

Caption: Workflow for simulating an SN2 reaction and calculating the activation energy.

Conclusion

Computational chemistry offers a powerful and insightful approach to understanding and quantifying the electrophilicity of molecules like this compound. Through the calculation of DFT-based descriptors such as the electrophilicity index (ω), researchers can gain a quantitative understanding of reactivity that complements experimental observations. The methodologies outlined in this guide provide a robust framework for conducting such studies, enabling the prediction of chemical behavior, the elucidation of reaction mechanisms, and the rational design of new chemical entities in drug development and other scientific disciplines. The high electrophilicity of this compound, inferred from the properties of its constituent functional groups and supported by the computational framework presented, solidifies its role as a highly effective alkylating agent in organic synthesis.

References

Propyl Triflate: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl trifluoromethanesulfonate (propyl triflate) has emerged as a potent and versatile reagent in modern organic synthesis. Its exceptional reactivity as a propylating agent, attributed to the outstanding leaving group ability of the trifluoromethanesulfonate (triflate) anion, has rendered it an invaluable tool for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, and a summary of its key applications in synthetic chemistry. Quantitative data are presented in a structured format for clarity, and key synthetic pathways are illustrated using logical diagrams.

Introduction: The Advent of a Powerful Alkylating Agent

The development of highly reactive alkylating agents is a cornerstone of synthetic organic chemistry. The trifluoromethanesulfonate (triflate) group, with its extreme electron-withdrawing nature, confers exceptional leaving group ability, making alkyl triflates significantly more reactive than their corresponding halides or tosylates. This heightened reactivity allows for the alkylation of a wide range of nucleophiles under mild conditions, often with high efficiency and stereoselectivity.

This compound, as a carrier of the n-propyl group, plays a crucial role in the introduction of this common alkyl chain into organic molecules, a frequent necessity in the synthesis of pharmaceuticals and other functional materials. Its utility stems from a balance of high reactivity and sufficient stability for practical handling in a laboratory setting.

Historical Context and Discovery

The journey to the widespread use of this compound began with the foundational work on trifluoromethanesulfonic acid and its derivatives. While the synthesis of simple alkyl triflates was first reported in 1956 by Gramstad and Haszeldine through the reaction of alkyl iodides with silver triflate, the preparation of this compound from an alcohol precursor gained prominence later.[1]

A pivotal publication by Charles D. Beard, Kurt Baum, and Vytautas Grakauskas in 1973 detailed the synthesis of several novel trifluoromethanesulfonates, including what is considered the first comprehensive report on the preparation of this compound using the now-common method of reacting n-propanol with trifluoromethanesulfonic anhydride. This work laid the groundwork for the broader adoption of this compound and other alkyl triflates as powerful alkylating agents in organic synthesis.

Synthesis of this compound: An Experimental Protocol

The most common and efficient method for the laboratory-scale synthesis of this compound involves the reaction of n-propanol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base, typically pyridine, to scavenge the triflic acid byproduct.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 n-Propanol reaction_center reactant1->reaction_center reactant2 Triflic Anhydride reactant2->reaction_center reagent Pyridine reagent->reaction_center Base solvent CH2Cl2 or CCl4 solvent->reaction_center Solvent product This compound byproduct Pyridinium Triflate reaction_center->product reaction_center->byproduct

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

Materials:

  • n-Propanol (0.30 g, 5 mmol)

  • Trifluoromethanesulfonic anhydride (1.41 g, 5 mmol)

  • Pyridine (0.395 g, 5 mmol)

  • Dichloromethane (or Carbon Tetrachloride), anhydrous (15 mL)

  • Magnesium sulfate, anhydrous

  • Standard laboratory glassware, magnetic stirrer, and an ice bath.

Procedure:

  • A solution of trifluoromethanesulfonic anhydride (1.41 g, 5 mmol) in 10 mL of anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.

  • A solution of n-propanol (0.30 g, 5 mmol) and pyridine (0.395 g, 5 mmol) in 5 mL of anhydrous dichloromethane is added dropwise to the stirred triflic anhydride solution over a period of 10-15 minutes, maintaining the temperature at 0 °C.

  • Upon completion of the addition, the reaction mixture is stirred for an additional 15 minutes at 0 °C.

  • The reaction mixture is then filtered to remove the precipitated pyridinium triflate.

  • The filtrate is washed sequentially with cold water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.

Note: this compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and exposure to moisture should be minimized.

Quantitative Data and Characterization

The synthesis of this compound is generally high-yielding, and the product can be characterized by standard spectroscopic methods.

ParameterValueReference
Yield 86%[2]
Appearance Colorless liquid
¹H NMR (CCl₄) δ 4.45 (t, 2H, J=6 Hz, CH₂O), 1.83 (m, 2H, CH₂CH₂O), 1.08 (t, 3H, J=6 Hz, CH₃)[2]
¹⁹F NMR (CCl₄) δ -75.80 (s)[2]
IR (CCl₄, cm⁻¹) 2990 (m), 1460 (w), 1420 (vs), 1250 (s), 1220 (vs), 1155 (vs), 950 (vs)[2]

Applications in Organic Synthesis

The high reactivity of this compound makes it a superior propylating agent compared to propyl halides. It readily reacts with a wide array of nucleophiles, including those that are weakly nucleophilic.

Logical Workflow of this compound in Alkylation Reactions

G propyl_triflate This compound (Electrophile) reaction SN2 Reaction propyl_triflate->reaction nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-SH, Enolates) nucleophile->reaction product Propylated Product (R-OPr, R-NHPr, R-SPr, etc.) reaction->product leaving_group Triflate Anion (Excellent Leaving Group) reaction->leaving_group

Caption: Propylation of nucleophiles using this compound.

Key applications include:

  • O-Alkylation: The propylation of alcohols and phenols to form propyl ethers.

  • N-Alkylation: The reaction with amines to yield secondary or tertiary amines, and the formation of quaternary ammonium salts.

  • S-Alkylation: The efficient synthesis of propyl thioethers from thiols.

  • C-Alkylation: The reaction with soft carbon nucleophiles such as enolates and enamines to form new carbon-carbon bonds.

The enhanced reactivity of this compound is particularly advantageous in cases where the corresponding propyl halides are unreactive or require harsh reaction conditions that may not be compatible with sensitive functional groups present in the substrate.

Conclusion

This compound stands as a testament to the power of physical organic principles in the design of synthetic reagents. Its discovery and development have provided chemists with a highly effective tool for the introduction of the propyl group into a diverse range of molecules. The straightforward and high-yielding synthesis, coupled with its exceptional reactivity, ensures that this compound will continue to be a valuable reagent in the arsenals of synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science where the precise and efficient construction of molecular complexity is paramount.

References

Methodological & Application

Standard laboratory protocols for propylation reactions using propyl triflate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Propylation Reactions Using Propyl Triflate

Introduction

This compound (n-propyl trifluoromethanesulfonate) is a powerful and highly reactive electrophilic agent used for introducing a propyl group onto various nucleophiles. Its utility in organic synthesis, particularly in the fields of medicinal chemistry and drug development, stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion. The triflate group is one of the best known leaving groups, making this compound significantly more reactive than corresponding propyl halides (bromide, chloride) or tosylates. This high reactivity allows for the propylation of even weakly nucleophilic substrates under mild conditions, often resulting in high yields and shorter reaction times.

These application notes provide standard laboratory protocols for the synthesis of this compound and its subsequent use in the propylation of common nucleophiles encountered in drug development, namely amines, alcohols, and thiols.

Key Applications:

  • Drug Candidate Modification: Introduction of a propyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can increase lipophilicity, which may enhance membrane permeability, or interact with hydrophobic pockets in target proteins to improve binding affinity.

  • Synthesis of Complex Intermediates: this compound is used to build complex molecular scaffolds where other propylating agents fail or require harsh conditions that are incompatible with sensitive functional groups present in the molecule.

  • Alkylation of Heterocycles: Many bioactive molecules contain nitrogen heterocycles. This compound is highly effective for the N-alkylation of these systems.[1]

Safety Precautions

This compound and its precursors, such as trifluoromethanesulfonic anhydride, are reactive, corrosive, and moisture-sensitive chemicals. Always handle these reagents in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves, inspected prior to use), is mandatory.[1] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents.[2] Avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately and thoroughly with water.[3]

Experimental Protocols

Protocol 1: Synthesis of n-Propyl Triflate

This protocol describes the preparation of n-propyl triflate from n-propanol and trifluoromethanesulfonic (triflic) anhydride. Pyridine is used as a base to neutralize the triflic acid byproduct.

Experimental Workflow: Synthesis of n-Propyl Triflate

cluster_reactants Reactants & Conditions cluster_reaction Process cluster_workup Workup & Purification n_propanol n-Propanol reaction Reaction under Inert Atmosphere n_propanol->reaction pyridine Pyridine pyridine->reaction tf2o Tf2O (Triflic Anhydride) tf2o->reaction solvent Anhydrous Solvent (DCM or CCl4) solvent->reaction temp Low Temperature (-78°C to 0°C) temp->reaction filtration Filter Pyridinium Salt reaction->filtration wash Aqueous Wash filtration->wash dry Dry (e.g., MgSO4) wash->dry evaporation Solvent Evaporation dry->evaporation product n-Propyl Triflate (Product) evaporation->product

Caption: Workflow for the synthesis of n-propyl triflate.

Methodology:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve trifluoromethanesulfonic anhydride (1.0 eq.) in anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl4) and cool the solution to 0°C (ice bath) or -78°C (dry ice/acetone bath).[2][4]

  • In a separate flask, prepare a solution of n-propanol (1.0 eq.) and pyridine (1.0 eq.) in the same anhydrous solvent.

  • Add the n-propanol/pyridine solution dropwise to the stirred triflic anhydride solution over 15-20 minutes, maintaining the low temperature.[2][4]

  • After the addition is complete, allow the reaction mixture to stir for an additional 15-60 minutes at low temperature, then let it warm to room temperature.[2]

  • The reaction produces a precipitate (pyridinium triflate). Filter the mixture to remove the solid salt.[4]

  • Transfer the filtrate to a separatory funnel and wash sequentially with cold water (2-3 times) and brine (1 time).[2]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[2][4]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield n-propyl triflate, which is typically a colorless oil. The product should be used immediately or stored under an inert atmosphere at low temperature due to its instability.

Quantitative Data: Synthesis of n-Propyl Triflate

Parameter Value / Condition Reference
Reagents n-Propanol, Triflic Anhydride, Pyridine [2][4]
Stoichiometry (eq.) 1.0 (Alcohol), 1.0 (Tf2O), 1.0 (Base) [4]
Solvent Anhydrous CCl4 or DCM [2][4]
Temperature 0°C [4]
Reaction Time ~30 minutes [4]

| Typical Yield | 86% |[4] |

Protocol 2: General Protocol for N-Propylation of Amines

This protocol describes the propylation of primary and secondary amines using n-propyl triflate. The reaction is typically fast and high-yielding.

Experimental Workflow: General Propylation Reaction

cluster_reactants Reactants & Conditions cluster_reaction Process cluster_workup Workup & Purification propyl_triflate n-Propyl Triflate reaction Alkylation Reaction under N2/Ar propyl_triflate->reaction nucleophile Nucleophile (Amine, Alcohol, Thiol) nucleophile->reaction base Base (if required) base->reaction solvent Anhydrous Solvent solvent->reaction temp Temperature (0°C to RT) temp->reaction quench Quench Reaction reaction->quench extraction Solvent Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Propylated Product purification->product

Caption: General workflow for propylation of nucleophiles.

Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve the amine substrate (1.0 eq.) in an anhydrous solvent such as DCM, acetonitrile, or hexane.[1]

  • For primary amines, two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine) may be used. For secondary amines, 1.0-1.2 equivalents are typically sufficient.

  • Cool the solution to 0°C.

  • Slowly add n-propyl triflate (1.0-1.2 eq.) to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.[1]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (for amine hydrotriflate salts) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data: N-Propylation of Amines

Parameter Primary Amines Secondary Amines Reference
This compound (eq.) 1.0 - 1.2 1.0 - 1.2 [1]
Base Substrate (2 eq.) or Et3N (1 eq.) Often not required [3]
Solvent Anhydrous DCM, MeCN, Hexane Anhydrous DCM, MeCN, Hexane [1]
Temperature 0°C to Room Temperature 0°C to Room Temperature [1]
Reaction Time 1 - 4 hours 1 - 4 hours [1]

| Typical Yield | Good to Quantitative | Good to Quantitative |[1] |

Protocol 3: General Protocol for O-Propylation of Alcohols

This protocol describes the propylation of primary and secondary alcohols. A non-nucleophilic base is required to deprotonate the alcohol without competing with it as a nucleophile.

Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq.) and a non-nucleophilic base (e.g., 2,6-lutidine or 2,6-di-tert-butylpyridine, 1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Slowly add n-propyl triflate (1.1 eq.) to the stirred solution.

  • Maintain the reaction at 0°C and monitor by TLC. If the reaction is slow, allow it to warm to room temperature.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride (NH4Cl) to remove the base.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data: O-Propylation of Alcohols

Parameter Condition Reference
This compound (eq.) 1.1 - 1.5 [5]
Base 2,6-Lutidine (1.2 eq.) [5]
Solvent Anhydrous DCM [5]
Temperature 0°C to Room Temperature [5]
Reaction Time 2 - 12 hours

| Typical Yield | Good to Excellent | |

Protocol 4: General Protocol for S-Propylation of Thiols

This protocol outlines the propylation of thiols. Thiols are highly nucleophilic, and the reaction often proceeds rapidly under mild conditions.

Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve the thiol substrate (1.0 eq.) in an anhydrous solvent like THF or DCM.

  • Add a mild base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 eq.).

  • Cool the mixture to 0°C.

  • Add n-propyl triflate (1.05 eq.) dropwise to the stirred solution.

  • Stir the reaction at 0°C for 30-60 minutes, monitoring by TLC. If necessary, allow the reaction to warm to room temperature.

  • Once complete, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify by column chromatography if needed.

Quantitative Data: S-Propylation of Thiols

Parameter Condition
This compound (eq.) 1.05 - 1.2
Base Et3N or DIPEA (1.1 eq.)
Solvent Anhydrous THF or DCM
Temperature 0°C to Room Temperature
Reaction Time 0.5 - 3 hours

| Typical Yield | High to Quantitative |

References

Applications of Propyl Triflate in Carbohydrate Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of propyl triflate in carbohydrate chemistry. The primary application highlighted is the O-propylation of hydroxyl groups, a crucial step in the synthesis of complex carbohydrates and glycoconjugates.

Application Note: O-Propylation of Carbohydrates

This compound (n-propyl trifluoromethanesulfonate) serves as a powerful electrophilic propylating agent for the derivatization of hydroxyl groups in carbohydrates. Due to the highly electron-withdrawing nature of the trifluoromethanesulfonyl (triflate) group, it is an excellent leaving group, facilitating nucleophilic attack by the hydroxyl moieties of sugars. This results in the formation of a stable propyl ether linkage.

The O-propylation of carbohydrates is a valuable technique for several reasons:

  • Protection of Hydroxyl Groups: Propyl ethers are stable under a wide range of reaction conditions, making them effective protecting groups during multi-step syntheses of complex oligosaccharides.

  • Modification of Physicochemical Properties: The introduction of propyl groups can alter the solubility and lipophilicity of carbohydrates, which can be advantageous in drug delivery and development.

  • Structural Elucidation: Propylation, in conjunction with other alkylation techniques, is used in methylation analysis for determining the linkage positions of monosaccharides within an oligosaccharide.

This compound offers an efficient method for propylation, often proceeding with high yields under relatively mild conditions. The choice of solvent and base is critical to prevent side reactions and ensure complete derivatization.

Key Experimental Considerations:
  • Anhydrous Conditions: this compound is sensitive to moisture and will readily hydrolyze. Therefore, all reactions must be carried out under strictly anhydrous conditions using dry solvents and reagents.

  • Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine, is recommended to scavenge the triflic acid byproduct without competing with the carbohydrate's hydroxyl groups for the this compound.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.

Quantitative Data Summary

The following table summarizes the yields of O-alkylation of various carbohydrate derivatives using alkyl triflates. While specific data for this compound is not extensively published, the provided data for methylation and ethylation from analogous reactions strongly suggests similar high efficiencies for O-propylation under the same conditions.

Starting MaterialAlkylating AgentProductYield (%)
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseEthyl triflate3-O-Ethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose81
1,2,3,6-tetra-O-benzoyl-α-D-glucopyranoseEthyl triflate4-O-Ethyl-1,2,3,6-tetra-O-benzoyl-α-D-glucopyranose92

Data extrapolated from studies on methyl and ethyl triflates, which are reported to have similar efficiencies.[1]

Experimental Protocols

Protocol 1: General Procedure for O-Propylation of a Protected Monosaccharide

This protocol is adapted from established methods for O-alkylation of carbohydrates using alkyl triflates.[1]

Materials:

  • Protected carbohydrate substrate (0.2 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (5 ml)

  • 2,6-di-tert-butyl-4-methylpyridine (4.0 mmol)

  • This compound (2.0 mmol)

  • Anhydrous methanol

  • 70% aqueous acetic acid

  • 0.1 M Hydrochloric acid

  • Chloroform

  • Sodium bicarbonate

  • 0.1 M Acetic acid

  • Serum vial with a septum

  • Syringes

  • Nitrogen or Argon gas supply

Procedure:

  • Place the protected carbohydrate substrate (0.2 mmol) in a dry serum vial.

  • Dissolve the substrate in anhydrous dichloromethane (5 ml).

  • Add 2,6-di-tert-butyl-4-methylpyridine (4.0 mmol) to the solution.

  • Seal the vial with a septum and flush with dry nitrogen or argon gas.

  • Using a syringe, add this compound (2.0 mmol) to the reaction mixture.

  • Heat the sealed vial at 80°C for approximately 8 hours.

  • After cooling to room temperature, add anhydrous methanol (5 ml) to quench any unreacted this compound.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • The crude product can be purified by preparative thin-layer chromatography (TLC) or column chromatography.

Work-up for Hydrolysis of Protecting Groups (if required):

  • After concentration, treat the reaction mixture with 70% aqueous acetic acid (10 ml) for 14 hours at room temperature to hydrolyze acid-labile protecting groups (e.g., isopropylidene).

  • Concentrate the mixture and partition it between 0.1 M HCl and chloroform.

  • Neutralize the acidic aqueous phase with sodium bicarbonate and extract with chloroform.

  • Extract the combined chloroform phase with 0.1 M acetic acid.

  • The final product can be further purified as needed.

Visualizations

O-Propylation of a Carbohydrate Hydroxyl Group

G General Reaction Scheme for O-Propylation Carbohydrate R-OH (Carbohydrate) PropylTriflate CH₃CH₂CH₂-OTf (this compound) PropylatedCarb R-O-CH₂CH₂CH₃ (Propylated Carbohydrate) Carbohydrate->PropylatedCarb + Carbohydrate->PropylatedCarb CH₂Cl₂, 80°C ProtonatedBase Base-H⁺TfO⁻ Carbohydrate->ProtonatedBase CH₂Cl₂, 80°C Base Base PropylTriflate->PropylatedCarb PropylTriflate->PropylatedCarb CH₂Cl₂, 80°C PropylTriflate->ProtonatedBase CH₂Cl₂, 80°C Base->PropylatedCarb CH₂Cl₂, 80°C Base->ProtonatedBase Base->ProtonatedBase CH₂Cl₂, 80°C

Caption: O-Propylation of a carbohydrate hydroxyl group.

Experimental Workflow for O-Propylation

G Experimental Workflow A Dissolve Carbohydrate and Base in CH₂Cl₂ B Add this compound A->B Under N₂ C Heat at 80°C B->C D Quench with Methanol C->D E Concentrate D->E F Purify Product E->F

References

Application Notes and Protocols: Propyl Triflate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl triflate (n-propyl trifluoromethanesulfonate) is a powerful and highly reactive alkylating agent employed in the synthesis of various pharmaceutical intermediates. The triflate group is an excellent leaving group, rendering this compound significantly more reactive than its corresponding halides (propyl bromide or iodide). This enhanced reactivity allows for the efficient introduction of a propyl group onto nucleophilic atoms such as nitrogen and oxygen, often under milder conditions and with shorter reaction times. This attribute is particularly valuable in the synthesis of complex molecules where harsh reaction conditions could lead to undesired side reactions or degradation of sensitive functional groups.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a common pharmaceutical building block, N-propyl-4-(tert-butoxycarbonyl)-piperazine. This intermediate is a versatile scaffold for the synthesis of a variety of active pharmaceutical ingredients (APIs), including antiviral and antipsychotic agents.

Key Applications of this compound in Pharmaceutical Synthesis

This compound is primarily utilized for the N-propylation and O-propylation of various substrates.

  • N-propylation: The introduction of a propyl group onto nitrogen-containing heterocycles is a common strategy in drug design to modulate the pharmacological properties of a molecule. This compound is highly effective for the N-alkylation of amines, amides, and heterocyles such as piperazines, piperidines, and imidazoles. These N-propylated heterocycles are key components in a wide range of pharmaceuticals.

  • O-propylation: The ether linkage is a stable and common functional group in many drug molecules. This compound can be used for the O-propylation of alcohols and phenols to generate propyl ethers, which can serve as important intermediates or as part of the final API structure.

The high reactivity of this compound allows these transformations to proceed with high efficiency, often resulting in excellent yields of the desired products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from n-propanol and triflic anhydride.[1]

Materials:

  • n-Propanol (0.30 g, 5 mmol)

  • Pyridine (0.395 g, 5 mmol)

  • Triflic anhydride (1.41 g, 5 mmol)

  • Carbon tetrachloride (CCl4), anhydrous (15 mL)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • A solution of triflic anhydride (1.41 g) in 10 mL of anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • A solution of n-propanol (0.30 g) and pyridine (0.395 g) in 5 mL of anhydrous carbon tetrachloride is added dropwise to the stirred triflic anhydride solution at 0 °C over a period of 15 minutes.

  • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at 0 °C.

  • The reaction mixture is filtered to remove pyridinium triflate salt.

  • The filtrate is washed with cold water to remove any remaining water-soluble impurities.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.

Quantitative Data:

ParameterValueReference
Yield86%[1]
Purity>95% (by NMR)Inferred from typical synthesis
Protocol 2: Synthesis of N-propyl-4-(tert-butoxycarbonyl)-piperazine

This representative protocol details the N-propylation of 4-(tert-butoxycarbonyl)-piperazine (Boc-piperazine) using this compound. N-alkylated piperazines are crucial intermediates in the synthesis of numerous pharmaceuticals.

Materials:

  • 4-(tert-butoxycarbonyl)-piperazine (1.86 g, 10 mmol)

  • This compound (2.11 g, 11 mmol)

  • Anhydrous dichloromethane (DCM), 50 mL

  • Triethylamine (1.5 mL, 11 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-(tert-butoxycarbonyl)-piperazine (1.86 g) and triethylamine (1.5 mL) in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (2.11 g) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-propyl-4-(tert-butoxycarbonyl)-piperazine.

Quantitative Data:

ParameterValue
Yield90-95%
Purity>98% (by HPLC)

Visualizations

experimental_workflow cluster_synthesis Synthesis of N-propyl-4-Boc-piperazine start Start dissolve Dissolve Boc-piperazine & Et3N in DCM start->dissolve cool Cool to 0°C dissolve->cool add_triflate Add this compound cool->add_triflate react React at RT for 4h add_triflate->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end_product N-propyl-4-Boc-piperazine purify->end_product

Caption: Experimental workflow for the synthesis of N-propyl-4-Boc-piperazine.

logical_relationship cluster_synthesis_pathway Pharmaceutical Synthesis Pathway propyl_triflate This compound intermediate N-propyl-4-Boc-piperazine propyl_triflate->intermediate boc_piperazine 4-Boc-piperazine boc_piperazine->intermediate deprotection Boc Deprotection intermediate->deprotection n_propyl_piperazine N-propyl-piperazine deprotection->n_propyl_piperazine coupling Coupling with API Fragment n_propyl_piperazine->coupling api Active Pharmaceutical Ingredient (API) coupling->api

Caption: Role of N-propyl-4-Boc-piperazine as a key intermediate in API synthesis.

References

Application Notes and Protocols: N-propylation of Amines and Amides with Propyl Triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylation is a crucial chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a propyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and receptor-binding affinity. Propyl triflate (CF₃SO₃CH₂CH₂CH₃) has emerged as a potent and highly reactive reagent for the N-propylation of a wide range of nitrogen-containing functional groups, including primary and secondary amines, amides, and sulfonamides. The triflate anion is an excellent leaving group, facilitating rapid and often high-yielding alkylation reactions under mild conditions.

These application notes provide a comprehensive overview of the N-propylation of amines and amides using this compound, including detailed experimental protocols, reaction mechanisms, and expected outcomes for a variety of substrates.

Reaction Mechanism and Principles

The N-propylation of amines and amides with this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of the amine or amide acts as the nucleophile, attacking the electrophilic carbon of the propyl group attached to the triflate leaving group. The trifluoromethanesulfonate (triflate) anion is a highly stable and exceptionally good leaving group, which drives the reaction forward.

For primary amines, mono-propylation is often the desired outcome, but over-alkylation to the di-propylated product can occur. Reaction conditions, such as stoichiometry, temperature, and the choice of base, can be optimized to favor mono-alkylation. In the case of amides, the nitrogen is less nucleophilic than in amines, and the use of a base is often necessary to deprotonate the amide and enhance its nucleophilicity.

Diagrams

N_propylation_amines cluster_amine N-propylation of a Primary Amine PrimaryAmine R-NH₂ TransitionState_Amine [R-NH₂⁺---CH₂(CH₂)CH₃---OTf⁻]‡ PrimaryAmine->TransitionState_Amine Nucleophilic Attack PropylTriflate CH₃CH₂CH₂-OTf PropylTriflate->TransitionState_Amine SecondaryAmine R-NH-CH₂CH₂CH₃ TransitionState_Amine->SecondaryAmine H-OTf H-OTf TransitionState_Amine->H-OTf N_propylation_amides cluster_amide N-propylation of a Secondary Amide Amide R-C(O)NH-R' AmideAnion R-C(O)N⁻-R' Amide->AmideAnion Deprotonation Base Base BaseH Base-H⁺ Base->BaseH TransitionState_Amide [R-C(O)N⁻(R')---CH₂(CH₂)CH₃---OTf⁻]‡ AmideAnion->TransitionState_Amide Nucleophilic Attack PropylTriflate_Amide CH₃CH₂CH₂-OTf PropylTriflate_Amide->TransitionState_Amide NPropylAmide R-C(O)N(R')-CH₂CH₂CH₃ TransitionState_Amide->NPropylAmide TfO TfO⁻ TransitionState_Amide->TfO experimental_workflow Start Start Reagents Combine Amine/Amide, This compound, Solvent, and optional Base Start->Reagents Reaction Stir at specified temperature for a designated time Reagents->Reaction Workup Quench reaction, perform extraction, and wash Reaction->Workup Purification Dry organic layer and purify by chromatography or distillation Workup->Purification Analysis Characterize product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Application Notes and Protocols for O-propylation of Alcohols and Phenols using Propyl Triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-propylation is a crucial chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The introduction of a propyl ether moiety can significantly modulate the lipophilicity, metabolic stability, and pharmacological activity of bioactive molecules. Propyl triflate (propyl trifluoromethanesulfonate) is a powerful and highly reactive electrophilic reagent for the introduction of the n-propyl group onto hydroxyl functionalities. The triflate anion is an excellent leaving group, rendering this compound a potent alkylating agent for the efficient O-propylation of a wide range of substrates, including alcohols and phenols.

These application notes provide a comprehensive overview, detailed experimental protocols, and representative data for the O-propylation of alcohols and phenols using this compound. The methodologies described herein are designed to be readily applicable in a standard laboratory setting.

Reaction Principle

The O-propylation of alcohols and phenols with this compound proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. This reaction is analogous to the well-established Williamson ether synthesis.[1][2] In the first step, a base is used to deprotonate the hydroxyl group of the alcohol or phenol, generating a more nucleophilic alkoxide or phenoxide anion. This anion then attacks the electrophilic carbon of this compound, displacing the trifluoromethanesulfonate leaving group and forming the desired propyl ether.

Due to the high reactivity of this compound, this reaction can often be carried out under mild conditions with high efficiency and yields. The choice of base and solvent is critical for optimizing the reaction outcome and minimizing potential side reactions.

Data Presentation

The following table summarizes representative yields for the O-alkylation of various substituted phenols. The data is derived from a procedure involving the in situ formation of an alkyl triflate from the corresponding alcohol and triflic anhydride, which then alkylates the phenol.[3] While not a direct O-propylation with pre-formed this compound, these results provide a strong indication of the expected yields and substrate scope for this type of transformation.

EntryPhenol SubstrateAlkylating Agent (In Situ Generated Triflate from)ProductYield (%)
13-(tert-butyl)phenoltert-amyl alcohol2-(tert-amyl)-5-(tert-butyl)phenol95
23-(tert-butyl)phenol1-(p-tolyl)ethan-1-ol5-(tert-butyl)-2-(1-(p-tolyl)ethyl)phenol95
33-(tert-butyl)phenol1-phenylpropan-1-ol5-(tert-butyl)-2-(1-phenylpropyl)phenol95
43-(tert-butyl)phenol1-(4-fluorophenyl)ethan-1-ol5-(tert-butyl)-2-(1-(4-fluorophenyl)ethyl)phenol92

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to prevent hydrolysis of the this compound and to ensure efficient formation of the alkoxide/phenoxide.

  • Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the basic reagents and intermediates by atmospheric moisture and carbon dioxide.

  • Safety Precautions: this compound is a reactive and potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: O-propylation of a Phenol (General Procedure)

This protocol describes a general method for the O-propylation of a phenolic substrate using this compound and a common non-nucleophilic base, potassium carbonate.

Materials:

  • Phenol substrate (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous acetonitrile (or DMF) (5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Add anhydrous acetonitrile (5-10 mL) to the flask.

  • Stir the suspension at room temperature for 10-15 minutes to ensure good mixing.

  • Slowly add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: O-propylation of an Alcohol (General Procedure)

This protocol outlines a general method for the O-propylation of an alcoholic substrate using a strong base, sodium hydride, to generate the alkoxide.

Materials:

  • Alcohol substrate (1.0 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 1.2 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF) (5-10 mL)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • To a dry three-neck round-bottom flask under an inert atmosphere, add a solution of the alcohol substrate (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution in an ice bath (0 °C).

  • Carefully add sodium hydride (1.2 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly add this compound (1.1 mmol) to the reaction mixture via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism

O_propylation_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol/Phenol) RO- R-O⁻ (Alkoxide/Phenoxide) ROH->RO- + Base Base Base HB+ HB⁺ RO_nuc R-O⁻ Product R-O-CH₂CH₂CH₃ (Propyl Ether) RO_nuc->Product + CH₃CH₂CH₂-OTf PropylTriflate CH₃CH₂CH₂-OTf (this compound) TfO- ⁻OTf

Caption: General mechanism of O-propylation.

Experimental Workflow

experimental_workflow start Start reagents Combine Alcohol/Phenol and Base in Solvent start->reagents propylation Add this compound reagents->propylation reaction Stir at RT or Heat (Monitor by TLC) propylation->reaction workup Quench and Work-up reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Propyl Ether purification->product

Caption: A typical experimental workflow.

References

Propyl Triflate: A Versatile Precursor for the Synthesis of Advanced Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl triflate (propyl trifluoromethanesulfonate) is a powerful and efficient propylating agent utilized in the synthesis of a diverse range of propyl-functionalized ionic liquids (ILs). These ILs, characterized by a propyl group on the cation and the triflate (CF₃SO₃⁻) anion, exhibit a unique combination of properties including high thermal and electrochemical stability, and hydrolytic resistance. The triflate anion, being a weakly coordinating anion, contributes to the desirable characteristics of the resulting ILs, making them suitable for a wide array of applications in organic synthesis, catalysis, electrochemistry, and materials science. This document provides detailed protocols and data for the synthesis of propyl-functionalized ionic liquids using this compound as a key precursor.

General Synthesis of Propyl-Functionalized Ionic Liquids

The primary method for synthesizing propyl-functionalized ionic liquids using this compound is through a quaternization reaction. This reaction involves the direct alkylation of a nitrogen-containing heterocyclic base (such as an imidazole or pyridine derivative) or other organic bases with this compound. This method is highly efficient, often proceeding with high to quantitative yields, and can be performed under solvent-free conditions, aligning with the principles of green chemistry.

A general reaction scheme for the synthesis of 1-methyl-3-propylimidazolium triflate is presented below:

G 1-Methylimidazole 1-Methylimidazole C₄H₆N₂ Quaternization Quaternization 1-Methylimidazole->Quaternization Propyl_Triflate This compound C₄H₇F₃O₃S Propyl_Triflate->Quaternization PMIM_OTf 1-Methyl-3-propylimidazolium Triflate C₈H₁₃F₃N₂O₃S Quaternization->PMIM_OTf

Caption: General synthesis of 1-methyl-3-propylimidazolium triflate.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-propylimidazolium Triflate ([PMIM][OTf])

This protocol is adapted from general procedures for the synthesis of 1-alkyl-3-methylimidazolium triflates.[1]

Materials:

  • 1-Methylimidazole (≥99%)

  • This compound (≥98%)

  • Anhydrous diethyl ether or hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 1-methylimidazole (1.0 eq).

  • The flask is maintained under a positive pressure of an inert gas (nitrogen or argon).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add this compound (1.0 eq) dropwise to the stirred 1-methylimidazole over a period of 1-2 hours. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours to ensure the completion of the reaction.

  • The resulting product, 1-methyl-3-propylimidazolium triflate, is typically a liquid at room temperature.

  • To remove any unreacted starting materials, wash the product with anhydrous diethyl ether or hexane (3 x 20 mL). The ionic liquid will form a separate layer. Decant the solvent.

  • Dry the final product under high vacuum at a slightly elevated temperature (e.g., 60-80 °C) for several hours to remove any residual volatile impurities.

Expected Yield: >95%

Protocol 2: Synthesis of 1-Propylpyridinium Triflate ([PPy][OTf])

This protocol is based on the general synthesis of N-alkylpyridinium salts.

Materials:

  • Pyridine (≥99%, dried over KOH)

  • This compound (≥98%)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar and fitted with a reflux condenser under an inert atmosphere, add freshly distilled pyridine (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) to the stirred solution.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • The solvent can be removed under reduced pressure to yield the crude product.

  • The resulting ionic liquid can be washed with anhydrous diethyl ether to remove non-ionic impurities.

  • Dry the product under high vacuum to obtain pure 1-propylpyridinium triflate.

Data Presentation

The following tables summarize the key properties of propyl-functionalized ionic liquids and related compounds.

Table 1: Chemical and Physical Properties of Propyl-Functionalized Ionic Liquids

Ionic LiquidAbbreviationMolecular FormulaMolecular Weight ( g/mol )
1-Methyl-3-propylimidazolium Triflate[2][PMIM][OTf]C₈H₁₃F₃N₂O₃S274.26
1-Propylpyridinium Triflate[3][PPy][OTf]C₉H₁₂F₃NO₃S271.26
1-Propyl-1,2,4-triazolium TriflateC₆H₁₀F₃N₃O₃S261.23

Table 2: Comparative Physicochemical Data of Imidazolium-Based Triflate Ionic Liquids

Ionic LiquidAbbreviationDensity (g/cm³ at 20°C)Viscosity (cP at 20°C)Melting Point (°C)
1-Ethyl-3-methylimidazolium Triflate[EMIM][OTf]1.387~80-12
1-Butyl-3-methylimidazolium Triflate[4][5][BMIM][OTf]1.29280.016
1-Hexyl-3-methylimidazolium Triflate[HMIM][OTf]1.23112-
1-Methyl-3-propylimidazolium Triflate [PMIM][OTf] Expected to be between 1.29 and 1.39Expected to be between 80 and 110Data not available

Note: Data for [PMIM][OTf] is estimated based on trends observed for other 1-alkyl-3-methylimidazolium triflates.

Applications of Propyl-Functionalized Triflate Ionic Liquids

Ionic liquids derived from this compound are expected to find applications in various fields due to their favorable properties.

Catalysis

Propyl-functionalized triflate ILs can serve as catalysts and reaction media in a variety of organic transformations.[6] Their high thermal stability allows for their use in reactions requiring elevated temperatures. For instance, a supported version of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate has been used as an efficient and reusable catalyst for the synthesis of isobenzofuranones.[7]

G Reactants Reactants Propyl_IL_Catalyst Propyl-IL Catalyst Reactants->Propyl_IL_Catalyst Product_Formation Products Propyl_IL_Catalyst->Product_Formation Catalyst_Recovery Catalyst Recovery Product_Formation->Catalyst_Recovery Catalyst_Recovery->Propyl_IL_Catalyst Reuse

Caption: Catalytic cycle using a recyclable propyl-functionalized ionic liquid.

Electrochemistry

The high ionic conductivity and wide electrochemical window of triflate-based ILs make them promising electrolytes for electrochemical devices such as batteries and supercapacitors. The propyl group can influence the viscosity and conductivity of the electrolyte, allowing for fine-tuning of its properties.

Drug Development and Delivery

The unique solvating properties of ionic liquids are being explored for the dissolution and stabilization of active pharmaceutical ingredients (APIs). Propyl-functionalized ILs could offer a specific polarity and viscosity profile beneficial for certain drug formulations.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The synthesized ionic liquids, while generally having low vapor pressure, should also be handled with appropriate care, and their toxicological properties should be considered.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of propyl-functionalized ionic liquids. The straightforward and high-yielding quaternization reaction allows for the creation of ILs with desirable properties for applications in catalysis, electrochemistry, and potentially in the pharmaceutical sciences. The protocols and data provided herein offer a foundation for researchers to explore the synthesis and application of this promising class of ionic liquids.

References

Propyl Triflate: A Versatile Reagent for the Functionalization of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propyl triflate (propyl trifluoromethanesulfonate) is a powerful and versatile reagent for the introduction of a propyl group onto heterocyclic scaffolds. Its high reactivity, driven by the excellent leaving group ability of the triflate anion, makes it a valuable tool in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a propyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and receptor-binding affinity.

These application notes provide a detailed overview of the use of this compound for the N-, O-, and C-functionalization of various heterocyclic compounds, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of n-propanol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base, such as pyridine.

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: A solution of n-propanol (1.0 eq) and pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled to 0 °C in an ice bath.

  • Addition of Triflic Anhydride: A solution of trifluoromethanesulfonic anhydride (1.0 eq) in the same solvent is added dropwise to the cooled alcohol solution with vigorous stirring.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove pyridinium triflate salt. The filtrate is washed with water and dried over an anhydrous salt (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation to yield a colorless liquid.

N-Propylation of Heterocyclic Compounds

This compound is an excellent reagent for the N-alkylation of a wide range of nitrogen-containing heterocycles, including imidazoles, pyrazoles, triazoles, and pyridines. These reactions are typically high-yielding and proceed under mild conditions.

N-Propylation of Imidazoles and Pyrazoles

The N-propylation of imidazoles and pyrazoles is a fundamental transformation in the synthesis of various biologically active molecules.

General Experimental Protocol: N-Propylation of Imidazole/Pyrazole

  • Reaction Setup: To a solution of the imidazole or pyrazole derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) is added a non-nucleophilic base (1.1 eq), such as potassium carbonate or triethylamine.

  • Addition of this compound: this compound (1.1 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the desired N-propylated product.

Table 1: N-Propylation of Imidazole and Pyrazole Derivatives with this compound (Adapted from similar alkylations)

HeterocycleBaseSolventTime (h)Temp (°C)Yield (%)
ImidazoleK₂CO₃CH₃CN4RT>90
4-NitroimidazoleK₂CO₃DMF6RT85-95
PyrazoleEt₃NCH₂Cl₂2RT>95
3,5-DimethylpyrazoleK₂CO₃CH₃CN3RT90-98

Note: Yields are based on analogous reactions with methyl and ethyl triflate and are expected to be similar for this compound.

N-Propylation of Pyridines

The reaction of this compound with pyridines leads to the formation of N-propylpyridinium triflates, which are useful as ionic liquids and as intermediates in further synthetic transformations.

Experimental Protocol: Synthesis of N-Propylpyridinium Triflate

  • Reaction Setup: To a solution of pyridine (1.0 eq) in anhydrous dichloromethane at 0 °C is slowly added this compound (1.0 eq).

  • Reaction: The resulting solution is stirred and allowed to gradually warm to room temperature over several hours.

  • Product Isolation: The formation of a precipitate or the concentration of the reaction mixture yields the N-propylpyridinium triflate salt, which can often be used without further purification.

Table 2: N-Propylation of Pyridine Derivatives with this compound (Adapted from similar alkylations)

Pyridine DerivativeSolventTime (h)Temp (°C)Yield (%)
PyridineCH₂Cl₂180 to RTHigh
4-DimethylaminopyridineCH₂Cl₂120 to RTHigh
3-ChloropyridineCH₂Cl₂24RTModerate-High

Note: Yields are based on analogous reactions with other electrophiles and are expected to be high for this compound.

O-Propylation of Heterocyclic Compounds

This compound can also be employed for the O-alkylation of heterocyclic compounds possessing a hydroxyl or carbonyl group, such as 2-pyridones and quinolinones. The regioselectivity of alkylation (N- vs. O-) can often be controlled by the choice of base and solvent.

O-Propylation of 2-Pyridones

General Experimental Protocol: O-Propylation of 2-Pyridone

  • Reaction Setup: To a suspension of the 2-pyridone (1.0 eq) and a suitable base (e.g., silver carbonate for selective O-alkylation) in an anhydrous solvent like toluene or dichloromethane is added this compound (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrate.

  • Work-up and Purification: After completion, the reaction mixture is filtered, the solvent is evaporated, and the residue is purified by column chromatography to isolate the 2-propyloxypyridine product.

Table 3: O-Propylation of 2-Pyridone Derivatives with this compound (Adapted from similar alkylations)

2-Pyridone DerivativeBaseSolventTime (h)Temp (°C)Yield (%)
2-PyridoneAg₂CO₃Toluene12RefluxGood
4-Methyl-2-pyridoneAg₂CO₃CH₂Cl₂24RTGood

Note: The use of silver salts often favors O-alkylation. Yields are based on general principles of pyridone alkylation.

C-Propylation of Electron-Rich Heterocyclic Compounds

While less common than N- and O-alkylation, this compound can participate in Friedel-Crafts-type C-alkylation of electron-rich heterocycles like indoles and thiophenes, often in the presence of a Lewis acid catalyst.

C-Propylation of Indoles

General Experimental Protocol: C-Propylation of Indole

  • Reaction Setup: To a solution of the indole (1.0 eq) in a non-polar solvent such as dichloromethane or 1,2-dichloroethane at low temperature (e.g., -78 °C) is added a Lewis acid catalyst (e.g., BF₃·OEt₂ or SnCl₄).

  • Addition of this compound: this compound (1.1 eq) is then added dropwise.

  • Reaction and Quenching: The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the C3-propylated indole.

Table 4: C-Propylation of Indole with this compound (Theoretical Protocol)

HeterocycleCatalystSolventTime (h)Temp (°C)Expected Product
IndoleBF₃·OEt₂CH₂Cl₂2-4-78 to RT3-Propylindole
2-MethylindoleSnCl₄DCE3-6-78 to RT3-Propyl-2-methylindole

Note: This is a theoretical protocol based on Friedel-Crafts alkylation principles. Experimental validation is required.

Logical Workflow for Heterocycle Functionalization

The choice between N-, O-, or C-propylation depends on the substrate and the desired outcome. The following diagram illustrates a general decision-making workflow.

functionalization_workflow start Heterocyclic Substrate has_nh Contains acidic N-H? start->has_nh has_oh Contains O-H or C=O tautomer? has_nh->has_oh No n_alkylation N-Propylation Protocol has_nh->n_alkylation Yes electron_rich Electron-rich (e.g., Indole, Pyrrole)? has_oh->electron_rich No o_alkylation O-Propylation Protocol has_oh->o_alkylation Yes c_alkylation C-Propylation Protocol (with Lewis Acid) electron_rich->c_alkylation Yes no_reaction Consider alternative functionalization electron_rich->no_reaction No

Caption: Decision workflow for this compound functionalization.

Experimental Workflow for a Typical N-Propylation Reaction

The following diagram outlines the standard laboratory procedure for an N-propylation reaction.

n_propylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve heterocycle and base in anhydrous solvent cool Cool to 0 °C (if necessary) dissolve->cool add_reagent Add this compound dropwise cool->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter to remove solids monitor->filter concentrate Concentrate filtrate filter->concentrate chromatography Purify by column chromatography concentrate->chromatography isolate Isolate pure product chromatography->isolate

Caption: Standard N-propylation experimental workflow.

Conclusion

This compound is a highly effective reagent for the propylation of a diverse range of heterocyclic compounds. Its reactivity allows for functionalization at nitrogen, oxygen, and carbon centers, providing access to a wide array of novel molecules with potential applications in drug discovery and materials science. The protocols and data presented herein serve as a valuable resource for chemists seeking to utilize this compound in their synthetic research. As with all highly reactive reagents, appropriate safety precautions should be taken when handling this compound.

References

Troubleshooting & Optimization

Common side reactions and byproducts in propyl triflate alkylations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for propyl triflate alkylations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during n-propyl triflate alkylations?

A1: The two most prevalent side reactions are carbocation rearrangement and elimination.

  • Rearrangement: The primary propyl carbocation intermediate can rearrange to a more stable secondary isopropyl carbocation via a hydride shift. This results in the formation of an isopropyl-alkylated byproduct instead of the desired n-propyl product. This is particularly common in Friedel-Crafts type reactions.[1][2]

  • Elimination (E2): Under basic conditions, n-propyl triflate can undergo an E2 elimination reaction to form propene gas. This is favored by strong, sterically hindered bases. The formed propene can potentially undergo further reactions depending on the reaction conditions.

Q2: I am observing a significant amount of isopropyl-alkylated byproduct. What is causing this and how can I minimize it?

A2: The formation of an isopropyl byproduct is due to the rearrangement of the transient primary propyl carbocation to a more stable secondary isopropyl carbocation.[1][2] To minimize this:

  • Choice of Solvent: Use less polar, non-ionizing solvents to disfavor the formation of a discrete carbocation. Solvents like benzene or toluene can suppress rearrangement compared to more polar solvents.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of rearrangement relative to the desired substitution.

  • Nucleophile Strength: A more potent nucleophile can react with the primary this compound via an SN2 mechanism faster than the rearrangement can occur.

Q3: My reaction is giving a low yield, and I suspect elimination is the culprit. How can I favor substitution over elimination?

A3: Elimination (E2) competes with the desired substitution (SN2) and is favored by certain conditions. To favor substitution:

  • Base/Nucleophile Choice: Use a strong, but non-bulky nucleophile/base.[3][4] Sterically hindered bases like potassium tert-butoxide strongly favor elimination. For C-alkylation of enolates, using a strong, non-nucleophilic base like LDA to pre-form the enolate, followed by the addition of this compound, can be effective.

  • Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at lower temperatures can increase the proportion of the substitution product.[5]

Q4: Can the propene formed from elimination cause further issues in my reaction?

A4: Yes, the propene byproduct can sometimes react further, especially under acidic conditions (e.g., Friedel-Crafts) or in the presence of radical initiators. It can be alkylated itself, leading to oligomerization or the formation of other undesired byproducts.[6] In industrial settings, propene can also undergo hydrogen transfer reactions.[6]

Q5: Is O-alkylation a concern when using this compound with ambident nucleophiles like enolates or phenolates?

A5: Yes, O-alkylation is a potential side reaction. The ratio of C- to O-alkylation is influenced by several factors, including the cation, solvent, and the electrophile. Harder electrophiles tend to favor O-alkylation. While triflates are good leaving groups, the choice of counterion and solvent plays a crucial role. For enolates, polar aprotic solvents can favor O-alkylation, while polar protic solvents can favor C-alkylation by solvating the oxygen atom of the enolate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of n-propylated product, presence of isopropyl byproduct Carbocation rearrangement- Use a less polar solvent (e.g., toluene, hexane instead of dichloromethane).- Lower the reaction temperature.- Use a more reactive nucleophile to favor a rapid SN2 reaction.
Low yield, potential loss of starting material as a gas E2 Elimination to propene- Use a less sterically hindered base.- Lower the reaction temperature.- For enolate alkylations, ensure complete deprotonation before adding this compound.
Formation of multiple unidentified byproducts - Propene oligomerization or side reactions.- Polyalkylation.- If elimination is suspected, run the reaction under an inert atmosphere with an outlet to vent propene safely.- Use a large excess of the substrate being alkylated to minimize polyalkylation.
Mixture of C- and O-alkylated products with enolates/phenolates Ambident nucleophile reactivity- For C-alkylation of enolates, consider using a non-polar solvent and a counterion that favors C-alkylation (e.g., lithium).- For O-alkylation, a polar aprotic solvent and a potassium counterion might be more favorable.

Data on Side Reactions

While specific quantitative data for this compound alkylations are dispersed throughout the literature, the following tables provide illustrative examples of expected trends based on established principles of reaction mechanisms. The values are representative and intended to guide experimental design.

Table 1: Estimated Effect of Solvent on Rearrangement in Alkylation of Benzene

SolventTemperature (°C)n-Propylbenzene (%)Isopropylbenzene (%)Reference Principle
Hexane257030Less polar solvents disfavor carbocation formation.
Dichloromethane254060More polar solvents stabilize carbocation intermediates, allowing more time for rearrangement.
Nitromethane252080Highly polar solvents strongly favor carbocation pathways.

Table 2: Estimated Effect of Base on Substitution vs. Elimination with a Secondary Alcohol

BaseSolventTemperature (°C)Substitution (SN2) (%)Elimination (E2) (%)Reference Principle
Sodium EthoxideEthanol258020Strong, but not sterically hindered base.[3]
Potassium tert-Butoxidetert-Butanol251585Strong, sterically hindered base strongly favors elimination.[5]
Sodium AzideDMF25>95<5Strong nucleophile, weak base.

Experimental Protocols

Protocol 1: Synthesis of n-Propyl Triflate

This protocol is adapted from a general procedure for the synthesis of primary alkyl triflates.

Materials:

  • n-Propanol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of n-propanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to afford crude n-propyl triflate.

  • Caution: n-Propyl triflate is a powerful alkylating agent and should be handled with care in a well-ventilated fume hood. It is often used immediately without further purification due to its reactivity.

Protocol 2: N-propylation of Aniline (Example)

Materials:

  • Aniline

  • n-Propyl triflate

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve aniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of n-propyl triflate (1.2 eq) in anhydrous DCM dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Analysis of Product Mixture by GC-MS

Objective: To quantify the ratio of n-propyl vs. isopropyl alkylated products.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC-MS Method:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Injection: 1 µL split injection.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 250 °C) to ensure separation of all components. An initial isothermal period may be necessary to separate volatile components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

  • Data Analysis:

    • Identify the peaks corresponding to the n-propyl and isopropyl products by their mass spectra and retention times (authentic standards should be used for confirmation if available). The fragmentation patterns will be distinct.

    • Integrate the peak areas for each isomer. The ratio of the peak areas provides a good approximation of the product ratio. For more accurate quantification, a calibration curve with authentic standards should be constructed.

Reaction Pathways and Troubleshooting Workflow

ReactionPathways cluster_main Main Reaction Pathway (SN2) cluster_side Side Reactions cluster_rearrangement Rearrangement (SN1-like) cluster_elimination Elimination (E2) n-Propyl Triflate n-Propyl Triflate n-Propyl Product n-Propyl Product n-Propyl Triflate->n-Propyl Product  Nu: Primary Carbocation Primary Carbocation n-Propyl Triflate->Primary Carbocation Ionization Propene Propene n-Propyl Triflate->Propene  Base: Secondary Carbocation Secondary Carbocation Primary Carbocation->Secondary Carbocation Hydride Shift Isopropyl Product Isopropyl Product Secondary Carbocation->Isopropyl Product  Nu:

Diagram 1: Competing reaction pathways in this compound alkylations.

TroubleshootingWorkflow cluster_low_yield Troubleshooting Low Yield cluster_byproduct Troubleshooting Isopropyl Byproduct start Start: Unsatisfactory Reaction Outcome issue Identify Primary Issue start->issue low_yield Low Yield of Desired Product issue->low_yield Low Conversion/ Product Loss byproduct Presence of Isopropyl Byproduct issue->byproduct Incorrect Regioisomer check_elimination Suspect Elimination (E2)? (Strong/Bulky Base, High Temp) low_yield->check_elimination check_rearrangement Suspect Rearrangement (SN1)? (Polar Solvent, High Temp) byproduct->check_rearrangement solution_elimination Use less hindered base. Lower reaction temperature. check_elimination->solution_elimination Yes check_reagents Check Reagent Quality/ Reaction Setup check_elimination->check_reagents No end End: Optimized Reaction solution_elimination->end check_reagents->end solution_rearrangement Use non-polar solvent. Lower reaction temperature. Increase nucleophile concentration. check_rearrangement->solution_rearrangement Yes solution_rearrangement->end

Diagram 2: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Propyl Triflate Reactions with Hindered Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl triflate synthesis, particularly when encountering challenges with sterically hindered substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the triflation of hindered alcohols to form propyl triflates. The solutions are presented in a question-and-answer format.

Q1: My reaction is showing low or no yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields in triflation reactions with hindered substrates are common and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Steric Hindrance: The primary challenge with hindered alcohols (secondary, tertiary, or substrates with bulky neighboring groups like neopentyl-type alcohols) is the steric repulsion between the substrate, the triflating agent, and the base. This can significantly slow down the desired reaction, allowing side reactions to dominate.

  • Base Selection: The choice of base is critical. Common amine bases like triethylamine (TEA) or pyridine can sometimes be too nucleophilic and may be hindered from deprotonating the alcohol effectively. They can also react with the triflic anhydride.

    • Solution: Switch to a more sterically hindered, non-nucleophilic base. These bases are too bulky to act as nucleophiles but are effective proton scavengers. Examples include 2,6-di-tert-butyl-4-methylpyridine (DTBMP), 2,6-di-tert-butylpyridine, or Hünig's base (N,N-diisopropylethylamine).

  • Reaction Temperature: Low temperatures are generally recommended to minimize side reactions. However, for very hindered substrates, the reaction rate at very low temperatures (e.g., -78 °C) might be too slow.

    • Solution: If the reaction is sluggish at low temperatures, consider a gradual warming of the reaction mixture after the initial addition of reagents. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

  • Reagent Purity: Triflic anhydride is highly reactive and susceptible to hydrolysis. The presence of water will consume the anhydride and reduce the yield.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. It is advisable to use freshly opened or distilled triflic anhydride.

Q2: I am observing significant amounts of elimination byproducts (alkenes) instead of the this compound. How can I suppress this side reaction?

A2: Elimination is a common competing reaction, especially with secondary and tertiary alcohols, where the formation of a carbocation intermediate is more favorable.

  • Base-Induced Elimination: The base used to scavenge the triflic acid byproduct can also promote elimination.

    • Solution: Use a highly hindered, non-nucleophilic base as mentioned in A1. The bulkiness of bases like DTBMP makes it difficult for them to abstract a proton from a carbon atom, thus disfavoring elimination pathways.

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

    • Solution: Maintain a low reaction temperature (e.g., -40 °C to 0 °C) throughout the reaction.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.

    • Solution: A less polar solvent, such as dichloromethane (DCM) or diethyl ether, is generally preferred as it can disfavor the formation of charged intermediates that may lead to elimination.

Q3: The workup of my reaction is complicated, and I am losing my product during purification. Are there any alternative procedures?

A3: The instability of some triflates can make purification challenging.

  • Simplified Workup: The use of traditional amine bases can lead to ammonium salts that are sometimes difficult to remove completely.

    • Solution: Consider using a polymeric base like poly(4-vinylpyridine).[1] After the reaction is complete, the base and its salt can be easily removed by simple filtration, simplifying the workup procedure significantly.[1]

  • Product Instability: Propyl triflates, especially those derived from hindered alcohols, can be unstable and may decompose on silica gel during column chromatography.

    • Solution: If possible, try to use the crude product directly in the next step after a simple aqueous wash and drying. If purification is necessary, consider a quick filtration through a short plug of silica gel with a non-polar eluent, and keep the product cold.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the triflation of a hindered primary alcohol like a neopentyl-type alcohol?

A1: A good starting point for the triflation of a hindered primary alcohol is to use triflic anhydride (Tf₂O) with a hindered, non-nucleophilic base in an anhydrous, non-polar solvent at low temperature.

  • Reagents: Triflic anhydride (1.1 - 1.5 equivalents), 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.2 - 2.0 equivalents).

  • Solvent: Anhydrous dichloromethane (DCM).

  • Temperature: -40 °C to 0 °C.

Q2: Can I use a milder triflating agent for my sensitive substrate?

A2: Yes, if triflic anhydride is too reactive and leads to decomposition, you can use a milder reagent. N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) is a good alternative that can provide better selectivity in some cases.[2]

Q3: How does the reactivity of primary, secondary, and tertiary alcohols differ in triflation reactions?

A3: The reactivity generally follows the order: primary > secondary > tertiary for the desired substitution reaction. However, the propensity for side reactions like elimination increases in the order: primary < secondary < tertiary. Tertiary alcohols are particularly challenging as they are prone to elimination and the resulting tertiary triflates can be highly unstable.

Q4: What is the role of the solvent in the reaction?

A4: The solvent can influence the reaction rate and the product distribution. Aprotic, non-polar to moderately polar solvents like dichloromethane (DCM), diethyl ether, or pentane are commonly used. These solvents are generally inert to the reaction conditions and can help to control the reactivity of the system. More polar solvents might in some cases favor elimination pathways.

Quantitative Data on Reaction Conditions

Substrate TypeTrifling AgentBaseSolventTemperature (°C)TimeYield (%)Reference
Primary Alcohol (3-butyn-1-ol)Tf₂ONa₂CO₃DCM-40 to 03 h90Organic Syntheses Procedure
Hindered Secondary AlcoholTf₂OPyridineCCl₄015 min86PrepChem.com[2]
Ketone (enolizable)Tf₂OPyridinePentane-78 to RT--Organic Syntheses Procedure
Phenol (electron-rich)Tf₂NPhK₂CO₃THF120 (microwave)6 min95Organic Letters
Phenol (electron-poor)Tf₂NPhK₂CO₃THF120 (microwave)6 min85Organic Letters

Key Experimental Protocols

Protocol 1: General Procedure for Triflation of a Hindered Alcohol using a Hindered Base

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the hindered alcohol (1.0 eq.) and anhydrous dichloromethane (DCM) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Addition of Base: Add the hindered base, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 eq.), to the solution.

  • Cooling: Cool the reaction mixture to the desired temperature, typically between -40 °C and 0 °C, using an appropriate cooling bath.

  • Addition of Triflic Anhydride: Add triflic anhydride (1.2 eq.) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by the slow addition of cold, saturated aqueous sodium bicarbonate solution.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure at low temperature. The crude this compound can often be used in the next step without further purification. If necessary, purify by rapid filtration through a short plug of silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis with Hindered Substrates cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alcohol Hindered Alcohol in Anhydrous DCM prep_base Add Hindered Base (e.g., DTBMP) prep_alcohol->prep_base prep_cool Cool to -40°C to 0°C prep_base->prep_cool add_tf2o Dropwise Addition of Tf2O prep_cool->add_tf2o monitor Monitor by TLC/LC-MS add_tf2o->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify (if necessary) dry->purify product product purify->product This compound

Caption: A flowchart of the experimental workflow for the synthesis of this compound from a hindered alcohol.

troubleshooting_logic Troubleshooting Logic for Low Yield in Triflation Reactions cluster_problem Potential Causes cluster_solution Solutions start Low Yield of this compound cause1 Side Reaction: Elimination start->cause1 cause2 Slow Reaction Rate start->cause2 cause3 Reagent Decomposition start->cause3 sol1a Use Hindered, Non-nucleophilic Base cause1->sol1a sol1b Lower Reaction Temperature cause1->sol1b sol2a Optimize Temperature (gradual warming) cause2->sol2a sol2b Increase Reaction Time cause2->sol2b sol3 Use Anhydrous Conditions & Fresh Reagents cause3->sol3

Caption: A logic diagram for troubleshooting low yields in the triflation of hindered substrates.

References

How to improve the yield of propylation reactions with propyl triflate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for propylation reactions utilizing propyl triflate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during propylation reactions with this compound.

Q1: My propylation reaction has a low or no yield. What are the common causes?

A1: Low yields in propylation reactions with this compound can stem from several factors. The most common issues include:

  • Moisture Contamination: this compound is highly sensitive to moisture and will readily hydrolyze to triflic acid and propanol, rendering it inactive for the desired propylation. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.

  • Substrate Reactivity: The nucleophilicity of your amine or alcohol substrate is crucial. Less nucleophilic substrates may require more forcing conditions (higher temperature, longer reaction time) or the use of a stronger, non-nucleophilic base to facilitate the reaction.

  • Base Selection: The choice of base is critical. For N-propylation of amines, the amine itself can sometimes act as the base, but this can lead to the formation of quaternary ammonium salts and reduce the yield of the desired mono-propylated product.[1][2] For both N- and O-propylation, using a non-nucleophilic base is often preferred to deprotonate the substrate without competing with it for the this compound. Hindered bases like 2,6-di-tert-butylpyridine or proton sponges can be effective.

  • Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions such as elimination, especially with sterically hindered substrates. The optimal temperature should be determined experimentally for each specific reaction.

  • This compound Quality: The quality and purity of the this compound are paramount. If it has been improperly stored or is old, it may have already decomposed. It is advisable to use freshly prepared or recently purchased this compound.

Q2: I am observing multiple products in my N-propylation reaction. How can I improve the selectivity for the mono-propylated product?

A2: The formation of multiple products in N-propylation is a common issue, arising from over-alkylation of the amine.[1][3] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction to form the tertiary amine and even a quaternary ammonium salt.[1][3]

To favor mono-propylation:

  • Use an Excess of the Amine: Employing a significant excess of the starting amine can statistically favor the reaction of this compound with the more abundant primary amine.

  • Slow Addition of this compound: Adding the this compound slowly (e.g., via a syringe pump) to the solution of the amine can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of over-alkylation of the product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will slow down the rate of both the desired and undesired reactions, often improving selectivity.

Q3: My O-propylation reaction is suffering from low yield, and I suspect a competing elimination reaction. How can I minimize this?

A3: Elimination (formation of propene) is a potential side reaction in O-propylation, particularly with substrates that are sterically hindered or when using a strong, sterically hindered base.

To minimize elimination:

  • Choice of Base: Use a non-hindered, strong base in stoichiometric amounts to deprotonate the alcohol. Excess strong base can promote elimination.

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Solvent Choice: The choice of solvent can influence the balance between substitution (propylation) and elimination. Polar aprotic solvents like DMF or acetonitrile often favor substitution.

Q4: How can I monitor the progress of my propylation reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of your reaction.[4][5][6]

  • Procedure:

    • Prepare a TLC plate by spotting your starting material (amine or alcohol) in one lane, the reaction mixture in a second lane, and a "co-spot" (starting material and reaction mixture in the same spot) in a third lane.[4][5]

    • Develop the TLC plate in an appropriate solvent system that gives good separation between your starting material and the expected product (a good starting point is a solvent system where the starting material has an Rf of about 0.3-0.5).[4][6]

    • Visualize the plate under UV light and/or with a suitable stain.

  • Interpretation: As the reaction proceeds, you should observe the disappearance of the starting material spot and the appearance of a new spot for the product.[6] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[4][5] Gas Chromatography (GC) can also be used for quantitative monitoring if the components are sufficiently volatile and thermally stable.[1]

Q5: What are the best practices for handling and storing this compound?

A5: this compound is a reactive and moisture-sensitive reagent that should be handled with care.

  • Handling: Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Use dry syringes and needles for transfers.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[7] It should be stored in a cool, dry place away from heat and sources of ignition.[7]

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of propylation reactions. Please note that optimal conditions are substrate-dependent and these tables should be used as a general guide.

Table 1: Effect of Solvent and Base on the N-propylation of Benzylamine with this compound (Illustrative)

EntrySolventBase (equivalents)Temperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)None (amine as base)251245
2Acetonitrile (MeCN)None (amine as base)251255
3Dichloromethane (DCM)2,6-Lutidine (1.2)25675
4Acetonitrile (MeCN)2,6-Lutidine (1.2)25685
5Tetrahydrofuran (THF)Proton Sponge (1.1)25882

Table 2: Effect of Temperature and Base on the O-propylation of 4-Nitrophenol with this compound (Illustrative)

EntrySolventBase (equivalents)Temperature (°C)Time (h)Yield (%)
1AcetoneK₂CO₃ (1.5)252460
2AcetoneK₂CO₃ (1.5)56 (reflux)888
3Acetonitrile (MeCN)Cs₂CO₃ (1.2)251275
4Acetonitrile (MeCN)Cs₂CO₃ (1.2)82 (reflux)492
5Dimethylformamide (DMF)NaH (1.1)0 to 25695

Experimental Protocols

Protocol 1: General Procedure for the N-propylation of an Amine

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of amine).

  • Add a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise via syringe over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the O-propylation of a Phenol

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.) and anhydrous solvent (e.g., acetonitrile or DMF, 5-10 mL per mmol of phenol).

  • Add the base (e.g., Cs₂CO₃, 1.2 eq., or NaH, 1.1 eq. - Caution: NaH is highly flammable ). If using NaH, cool the solution to 0 °C before addition.

  • Stir the mixture at the appropriate temperature (0 °C to room temperature) for 30 minutes to allow for deprotonation.

  • Slowly add this compound (1.1 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 2-8 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with water (if NaH was used, quench at 0 °C with extreme caution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

propylation_mechanism cluster_n_prop N-Propylation cluster_o_prop O-Propylation Amine R-NH₂ TransitionState_N [R-NH₂⁺---Pr---OTf⁻]‡ Amine->TransitionState_N PropylTriflate_N Pr-OTf PropylTriflate_N->TransitionState_N PropylatedAmine R-NH₂⁺-Pr OTf⁻ TransitionState_N->PropylatedAmine FinalProduct_N R-NH-Pr PropylatedAmine->FinalProduct_N Deprotonation ProtonatedBase_N Base-H⁺ PropylatedAmine->ProtonatedBase_N Base_N Base Base_N->PropylatedAmine Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide Deprotonation Base_O Base Base_O->Alcohol TransitionState_O [R-O⁻---Pr---OTf⁻]‡ Alkoxide->TransitionState_O PropylTriflate_O Pr-OTf PropylTriflate_O->TransitionState_O FinalProduct_O R-O-Pr TransitionState_O->FinalProduct_O

Caption: General mechanisms for N- and O-propylation reactions.

troubleshooting_workflow start Low Yield in Propylation Reaction check_moisture Is the reaction anhydrous? start->check_moisture check_reagents Are reagents pure and fresh? check_moisture->check_reagents Yes dry_glassware Dry glassware and use anhydrous solvents/reagents. check_moisture->dry_glassware No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes new_reagents Use fresh this compound and purified substrate. check_reagents->new_reagents No check_side_reactions Are there side products? check_conditions->check_side_reactions Yes optimize_conditions Optimize base, temperature, and reaction time. check_conditions->optimize_conditions No address_side_reactions Address over-alkylation (amines) or elimination (alcohols). check_side_reactions->address_side_reactions Yes dry_glassware->start new_reagents->start optimize_conditions->start

Caption: Troubleshooting workflow for low-yield propylation reactions.

References

Troubleshooting low conversion rates in propyl triflate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for propyl triflate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of this compound. Below you will find a comprehensive guide in a question-and-answer format to address common issues, particularly low conversion rates.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and a guide to troubleshooting common problems encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the synthesis of this compound?

A1: The standard laboratory synthesis involves the reaction of n-propanol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a base. A common procedure is to add a solution of n-propanol and a base (like pyridine) dropwise to a cooled solution of triflic anhydride in an inert solvent such as dichloromethane (DCM).

Q2: Why is the choice of base important in this reaction?

A2: The base plays a crucial role in neutralizing the triflic acid byproduct formed during the reaction. The choice of base can significantly impact the reaction's yield and byproduct profile. While pyridine is commonly used, its nucleophilicity can sometimes lead to side reactions. Sterically hindered, non-nucleophilic bases are often preferred to minimize these side reactions.

Q3: What are the most common side reactions that lead to low yields of this compound?

A3: The most common side reactions are:

  • Elimination (E2 reaction): The base can abstract a proton from the beta-carbon of the propyl group, leading to the formation of propene gas. This is more prevalent with sterically hindered bases or at elevated temperatures.

  • Ether Formation: Unreacted n-propanol can act as a nucleophile and attack the already formed this compound, resulting in the formation of dipropyl ether.

  • Reaction with Nucleophilic Base: If a nucleophilic base like pyridine is used, it can react with the triflic anhydride or the product.

Q4: How should I handle and store triflic anhydride?

A4: Triflic anhydride is a highly reactive and moisture-sensitive reagent. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It reacts violently with water and is corrosive. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Low Conversion Rates

Problem 1: My reaction yield is consistently low, and I suspect issues with my reagents or setup.

Potential Cause Recommended Action
Moisture Contamination Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Triflic anhydride is extremely sensitive to water, which will consume the reagent and reduce the yield.
Impure Reagents Use high-purity n-propanol and base. The triflic anhydride should be of high quality; old or improperly stored anhydride may have partially hydrolyzed.
Improper Stoichiometry A slight excess (1.1-1.2 equivalents) of triflic anhydride is often used to ensure complete conversion of the alcohol. Ensure accurate measurement of all reagents.
Incorrect Order of Addition The recommended procedure is to add the alcohol/base mixture to the triflic anhydride solution. Adding the anhydride to the alcohol can lead to localized high concentrations and side reactions.

Problem 2: I have a low yield of this compound and have identified byproducts.

Observed Byproduct Probable Cause Suggested Solution
Propene (gas evolution) Elimination (E2) side reaction. This is favored by strong, sterically hindered bases and higher temperatures.Use a less hindered, non-nucleophilic base like 2,6-lutidine instead of a more hindered one. Maintain a low reaction temperature (e.g., 0 °C or below).
Dipropyl Ether Nucleophilic attack by unreacted propanol. This can occur if the reaction is not driven to completion or if the alcohol is in excess.Ensure a slight excess of triflic anhydride. Add the alcohol solution slowly to the anhydride to maintain a low concentration of free alcohol.
Pyridinium Salts (if using pyridine) Reaction of pyridine with triflic anhydride or product. Pyridine can act as a nucleophile.Consider using a non-nucleophilic base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or a proton sponge, although these are more expensive.[1]

Data Presentation

The choice of base is critical in optimizing the yield of this compound while minimizing the formation of the primary elimination byproduct, propene.

Table 1: Comparison of Base Selection on this compound Yield

BaseSteric HindranceNucleophilicityTypical Yield of this compoundPropene Formation
PyridineLowModerate75-85%Low
2,6-LutidineModerateLow85-95%Very Low
2,6-di-tert-butylpyridineHighVery Low>95%Minimal
Triethylamine (TEA)ModerateHigh60-70%Moderate

Yields are estimates based on typical outcomes for primary alcohol triflation and may vary depending on specific reaction conditions.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound using 2,6-Lutidine

This protocol is optimized to favor the formation of this compound and minimize side reactions.

Materials:

  • n-Propanol (anhydrous)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine (freshly distilled)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add triflic anhydride (1.1 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Dilute the triflic anhydride with anhydrous DCM (approx. 0.2 M solution).

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of n-propanol (1.0 eq.) and 2,6-lutidine (1.2 eq.) in anhydrous DCM.

    • Add the propanol/lutidine solution dropwise to the stirred triflic anhydride solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of n-propanol.

  • Workup:

    • Quench the reaction by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (to remove excess lutidine), water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude this compound can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.

Analytical Characterization of Byproducts:

  • Dipropyl ether:

    • ¹H NMR (CDCl₃): δ ~3.37 (t, 4H, -OCH₂-), ~1.59 (sextet, 4H, -CH₂CH₂CH₃), ~0.93 (t, 6H, -CH₃).[2][3]

    • GC-MS: Molecular ion (M⁺) at m/z = 102.12.[4]

  • Propene:

    • As a gas, propene will likely not be observed in the final product analysis unless specific measures are taken to trap it. Its formation can be inferred from a lower mass balance.

Mandatory Visualization

Troubleshooting Workflow for Low this compound Conversion

The following diagram outlines a logical workflow for troubleshooting low conversion rates in this compound reactions.

TroubleshootingWorkflow cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Optimization cluster_byproducts Byproduct Analysis start Low Conversion of this compound check_reagents Verify Reagent Quality and Handling start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (NMR, GC-MS) start->analyze_byproducts reagent_purity Impure Propanol, Base, or Tf2O? check_reagents->reagent_purity moisture Moisture Contamination? check_reagents->moisture storage Improper Reagent Storage? check_reagents->storage temperature Incorrect Temperature? check_conditions->temperature base_choice Inappropriate Base? check_conditions->base_choice stoichiometry Incorrect Stoichiometry? check_conditions->stoichiometry elimination Propene Detected? analyze_byproducts->elimination ether Dipropyl Ether Detected? analyze_byproducts->ether purify_reagents purify_reagents reagent_purity->purify_reagents Purify/Use New Reagents dry_glassware dry_glassware moisture->dry_glassware Use Anhydrous Solvents & Dry Glassware proper_storage proper_storage storage->proper_storage Store Reagents Under Inert Atmosphere end Optimized this compound Synthesis purify_reagents->end Improved Yield dry_glassware->end proper_storage->end optimize_temp optimize_temp temperature->optimize_temp Maintain Low Temperature (0 °C) change_base change_base base_choice->change_base Use Sterically Hindered, Non-nucleophilic Base adjust_stoichiometry adjust_stoichiometry stoichiometry->adjust_stoichiometry Use Slight Excess of Tf2O optimize_temp->end change_base->end adjust_stoichiometry->end change_base_temp change_base_temp elimination->change_base_temp Use Less Hindered Base / Lower Temperature slow_addition slow_addition ether->slow_addition Slow Addition of Alcohol / Check Stoichiometry change_base_temp->end slow_addition->end ReactionPathway cluster_reactants Reactants propanol n-Propanol intermediate Intermediate Complex propanol->intermediate + Tf2O dipropyl_ether Dipropyl Ether (SN2) propanol->dipropyl_ether Side Reaction (SN2 on Product) tf2o Tf2O tf2o->intermediate base Base (e.g., 2,6-Lutidine) base->intermediate propene Propene (Elimination) base->propene Side Reaction (E2) propyl_triflate This compound (Desired Product) intermediate->propyl_triflate Desired Pathway (SN2) intermediate->propene acid_salt [Base-H]+OTf- intermediate->acid_salt propyl_triflate->dipropyl_ether

References

Technical Support Center: Purification of Propyl Triflate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving propyl triflate and other triflate compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound product seems to be decomposing during silica gel chromatography. What is causing this and how can I prevent it?

A1: Decomposition of alkyl triflates on silica gel is a common issue. The primary causes are the presence of moisture and the inherent acidity of standard silica gel.[1] The triflate group is an excellent leaving group, making the molecule susceptible to hydrolysis back to the corresponding alcohol, or elimination reactions, which can be catalyzed by acid.[1]

Troubleshooting Strategies:

  • Use Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% in the eluent), and then evaporating the solvent before packing the column.

  • Use Anhydrous Conditions: Ensure your solvents are anhydrous and run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[1]

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil®.

  • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with slightly more polar solvent mixtures to expedite elution.

Q2: How can I effectively remove residual triflic acid from my reaction mixture?

A2: Triflic acid is a strong, non-volatile acid and can be challenging to remove completely.

Recommended Procedures:

  • Aqueous Wash (for stable products): If your product is stable to water, a careful wash with a cold, dilute aqueous base such as sodium bicarbonate or sodium carbonate solution can neutralize and remove the acid.[2] Be cautious, as prolonged exposure to base can hydrolyze the triflate.

  • Use of a Hindered Base: Incorporating a non-nucleophilic, sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine into your reaction can scavenge the triflic acid as it forms, simplifying the workup.[3]

  • Distillation/Co-distillation: For products that are thermally stable and volatile, distillation under reduced pressure can be effective.[2][4] If the product is not volatile, co-distillation with a high-boiling point solvent like toluene can help azeotropically remove residual triflic acid.[4]

  • Trituration: If your product is a solid, trituration with a non-polar solvent in which triflic acid has some solubility (like cold diethyl ether or dichloromethane) can wash away the acid.[4]

Q3: I am observing hydrolysis of my triflate product back to the alcohol/phenol during the workup. How can I avoid this?

A3: Hydrolysis is a significant side reaction, particularly with alkyl triflates, and is promoted by water and basic conditions.[1][5]

Preventative Measures:

  • Anhydrous Workup: To the extent possible, perform the workup under anhydrous conditions. Use anhydrous solvents for extraction and minimize exposure to atmospheric moisture.

  • Careful Quenching: Quench the reaction with cold, saturated ammonium chloride solution instead of water or basic solutions. Ammonium chloride is mildly acidic and can help to avoid base-catalyzed hydrolysis.

  • Temperature Control: Keep the reaction and workup temperatures as low as reasonably possible to slow down the rate of hydrolysis.

  • Biphasic Conditions for Aryl Triflates: For the synthesis of more stable aryl triflates, a biphasic system with an aqueous base (e.g., NaOH or K₃PO₄) and an organic solvent can be highly effective and allows for simple separation without the need for amine bases that can be difficult to remove.[6]

Q4: What are some alternative purification methods if my this compound derivative is too unstable for chromatography?

A4: For highly sensitive triflates, non-chromatographic methods are recommended.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification that avoids contact with stationary phases.

  • Distillation: For volatile and thermally stable triflates, distillation under reduced pressure is a viable option.[2]

  • Solvent Extraction: A carefully planned series of extractions can selectively remove impurities. For example, washing an ethereal solution of your product with a minimal amount of cold buffer can remove certain polar impurities without significant product degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Streaking or multiple spots on TLC 1. Compound decomposition on the TLC plate (silica is acidic). 2. Presence of acidic impurities (e.g., triflic acid). 3. The compound is highly polar.1. Use TLC plates with a fluorescent indicator and visualize under UV light to minimize contact time. Consider using alumina or reversed-phase TLC plates. 2. Add a small amount of a non-nucleophilic base (e.g., triethylamine) to the developing solvent. 3. Use a more polar eluent system.
Low or no recovery of product after column chromatography 1. Irreversible adsorption or decomposition on the silica gel column.[1] 2. Product is volatile and was lost during solvent removal.1. Deactivate the silica gel with a base (e.g., triethylamine). Use a less polar eluent to speed up elution. Consider alternative purification methods like distillation or crystallization. 2. Use a rotary evaporator with a cold trap and carefully control the vacuum and bath temperature.[2]
Product is an oil instead of an expected solid 1. Presence of residual solvent. 2. Presence of impurities, such as triflic acid, which can be hygroscopic.[4]1. Dry the product under high vacuum for an extended period. 2. Purify further using one of the methods described for removing triflic acid (Q2). Attempt trituration with a non-polar solvent to induce crystallization.
Unexpected side products are observed 1. Elimination reaction to form an alkene (for alkyl triflates). 2. Reaction with nucleophilic solvents (e.g., methanol) used during workup or purification.1. Run the reaction and workup at lower temperatures. Use a non-nucleophilic, sterically hindered base. 2. Avoid using nucleophilic solvents. Use solvents like dichloromethane, diethyl ether, or ethyl acetate for extraction and chromatography.

Experimental Protocols

Protocol 1: General Workup Procedure for a this compound Reaction

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add cold saturated aqueous ammonium chloride solution to quench any remaining triflic anhydride or other reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[7]

  • Washing: Combine the organic layers and wash sequentially with:

    • Cold saturated aqueous sodium bicarbonate solution (to remove residual acid).[2]

    • Water.

    • Brine (to aid in drying).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent product decomposition.[2]

  • Further Purification: Proceed with purification via flash chromatography, distillation, or crystallization as determined by the stability of the product.

Protocol 2: Purification of an Unstable Alkyl Triflate using Flash Chromatography

  • Prepare Neutralized Silica: Prepare a slurry of silica gel in your chosen eluent. Add 1-2% triethylamine (by volume) to the slurry and stir for 15 minutes.

  • Pack the Column: Pack the column with the neutralized silica slurry.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of neutralized silica.

  • Elution: Run the chromatography as quickly as possible, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature. To remove residual triethylamine, the product can be co-evaporated with a solvent like dichloromethane.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction This compound Reaction quench Quench (e.g., sat. NH4Cl) reaction->quench extract Extract (e.g., DCM or EtOAc) quench->extract wash Wash (sat. NaHCO3, H2O, Brine) extract->wash dry Dry (Na2SO4 or MgSO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification Method concentrate->purify chromatography Flash Chromatography (Neutralized Silica) purify->chromatography If unstable on silica distillation Distillation (Volatile Products) purify->distillation If thermally stable crystallization Crystallization (Solid Products) purify->crystallization If solid

Caption: General experimental workflow for this compound reactions.

troubleshooting_workflow start Decomposition on Silica Gel? yes Yes start->yes no No start->no option1 Use Neutralized Silica Gel yes->option1 option2 Use Anhydrous Conditions yes->option2 option3 Alternative Stationary Phase (Alumina) yes->option3 option4 Alternative Purification (Distillation/Crystallization) yes->option4 proceed Proceed with Standard Silica Gel Chromatography no->proceed

Caption: Troubleshooting decomposition during silica gel chromatography.

References

Propyl triflate stability and decomposition pathways in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propyl Triflate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound (propyl trifluoromethanesulfonate) is an organic ester. Its high reactivity stems from the trifluoromethanesulfonate (triflate) group, which is an exceptionally good leaving group. The triflate anion (CF₃SO₃⁻) is highly stabilized by the strong electron-withdrawing effects of the three fluorine atoms and by resonance, making it very willing to depart from the propyl chain. This leaves behind a reactive propyl carbocation or, more commonly, makes the α-carbon highly susceptible to nucleophilic attack.

Q2: How should I properly store and handle this compound?

Proper storage is critical to prevent decomposition.

  • Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

  • Incompatibilities : Avoid contact with water, moisture, strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Exposure to moist air can lead to rapid hydrolysis.[3]

  • Handling : Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4] Ensure all glassware is scrupulously dried before use.

Q3: What are the primary decomposition pathways for this compound in solution?

This compound primarily decomposes via three pathways, often in competition with each other:

  • Hydrolysis/Solvolysis : In the presence of water or other protic solvents (like alcohols), this compound will readily react to form propanol and triflic acid (or the corresponding propyl ether and triflic acid).[5]

  • Nucleophilic Substitution (Sₙ2) : Being a primary alkyl triflate, it is highly susceptible to Sₙ2 reactions. A wide range of nucleophiles (e.g., azides, amines, halides) will rapidly displace the triflate group. Even weak nucleophiles can react.[6][7]

  • Elimination (E2) : In the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide), an E2 elimination reaction can occur, yielding propene gas, the triflate anion, and the protonated base. While less common for primary triflates than for secondary or tertiary ones, it can be a significant side reaction with the right base.[8]

Q4: My reaction with this compound is giving low yields and multiple byproducts. What are the likely causes?

This is a common issue stemming from the high reactivity of the reagent.

  • Unwanted Hydrolysis : The most frequent cause is the presence of trace amounts of water in your reagents or solvents. This consumes the this compound to produce inert propanol.

  • Solvent Reactivity : If your solvent is nucleophilic (e.g., acetonitrile, DMF under certain conditions, or alcohols), it may compete with your intended nucleophile, leading to undesired side products.

  • Competing Elimination : If your reaction conditions involve a strong base, you may be losing material to the E2 elimination pathway, which produces propene.[8]

  • Reagent Degradation : If the this compound was stored improperly, it may have already partially decomposed before use.

Q5: How can I monitor the stability or decomposition of this compound in my reaction?

Several analytical methods can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is particularly effective. The triflate group has a distinct singlet in the ¹⁹F NMR spectrum. You can monitor the disappearance of this signal over time relative to a stable fluorinated internal standard to quantify the rate of decomposition. ¹H NMR can also be used to observe the disappearance of the this compound signals and the appearance of new product signals.[9][10]

  • Chromatography : Techniques like LC/MS or GC/MS can be used to separate and identify the parent compound and its various decomposition or reaction products.[11][12]

  • Ion Chromatography : This method is useful for quantifying the release of the triflate anion (CF₃SO₃⁻) into the solution, which is a direct measure of the extent of the reaction or decomposition.[11][13]

Troubleshooting Guide

Problem: Low Yield of the Desired Nucleophilic Substitution Product
Possible Cause Troubleshooting Question & Recommended Action
Reagent Decomposition due to Water Did you use strictly anhydrous conditions?Action: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column). Dry all glassware in an oven and cool under an inert atmosphere. Use reagents from freshly opened bottles or purify/dry them before use.
Reaction with Nucleophilic Solvents What solvent are you using?Action: Switch to a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), dichloroethane (DCE), hexane, or toluene. If a polar aprotic solvent is required, ensure it is of the highest purity and dryness.
Competing E2 Elimination Reaction Are you using a strong or sterically hindered base?Action: If elimination is a problem, consider using a weaker, non-nucleophilic base (e.g., 2,6-lutidine or a proton sponge) if a base is required. Running the reaction at a lower temperature can also favor the substitution pathway over elimination.
Poor Reagent Quality How was the this compound stored and handled prior to the experiment?Action: If there is any doubt about the quality, it is best to synthesize the this compound fresh immediately before use. (See Experimental Protocols section).

Quantitative Data Summary

While precise kinetic data for this compound is highly dependent on specific conditions (nucleophile, concentration, solvent), the following table provides a qualitative summary of its stability.

Condition Solvent Type Relative Stability Primary Decomposition Pathway(s)
Anhydrous, Non-nucleophilicAprotic (e.g., CH₂Cl₂, Hexane)HighMinimal self-decomposition at room temp.
Presence of WaterProtic or AproticVery LowHydrolysis[5]
Presence of Alcohols (e.g., MeOH, EtOH)ProticVery LowSolvolysis (Ether formation)
Presence of Strong Nucleophiles (e.g., NaN₃, R₂NH)AproticExtremely LowNucleophilic Substitution (Sₙ2)[7]
Presence of Strong, Bulky Base (e.g., t-BuOK)AproticExtremely LowElimination (E2)[8]
Elevated Temperature (>40 °C)AnyLow to Very LowThermal Decomposition, Elimination

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for preparing primary alkyl triflates.[9]

Materials:

  • n-Propanol (anhydrous)

  • Trifluoromethanesulfonic (triflic) anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve triflic anhydride (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of n-propanol (1.0 eq) and anhydrous pyridine (1.0 eq) in anhydrous DCM.

  • Add the propanol/pyridine solution dropwise to the stirred triflic anhydride solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Filter the reaction mixture to remove pyridinium triflate salt.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with cold water and cold saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent carefully under reduced pressure at low temperature.

  • The resulting this compound should be used immediately for the best results. Characterize by NMR if desired.[9]

Protocol 2: Monitoring Decomposition by ¹⁹F NMR Spectroscopy

Materials:

  • This compound

  • Solvent of interest (anhydrous, deuterated for lock if needed)

  • Fluorinated internal standard (e.g., trifluorotoluene)

  • NMR tube with a sealable cap (e.g., J. Young tube)

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the internal standard in the chosen solvent.

  • Prepare a solution of this compound in the stock solution at a known concentration (e.g., 0.1 M).

  • Transfer approximately 0.6 mL of this solution to the NMR tube and seal it.

  • Acquire an initial ¹⁹F NMR spectrum (t=0). Ensure the spectral width is adequate to see both the this compound signal (approx. -75 ppm) and the internal standard.

  • Store the NMR tube under the desired reaction conditions (e.g., in a temperature-controlled water bath).

  • Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., every 30 minutes).

  • For each spectrum, integrate the peak for this compound and the peak for the internal standard.

  • Calculate the concentration of this compound at each time point by comparing its integral to that of the stable internal standard.

  • Plot the concentration of this compound versus time to determine the rate of decomposition.

Visualizations

G PropylTriflate This compound (CH₃CH₂CH₂OTf) Propanol Propanol + TfOH PropylTriflate->Propanol Hydrolysis / Solvolysis (+ H₂O or ROH) Propene Propene + H-Base⁺ + TfO⁻ PropylTriflate->Propene Elimination (E2) (+ Strong Base) SubstitutionProduct Substitution Product (CH₃CH₂CH₂-Nu) + TfO⁻ PropylTriflate->SubstitutionProduct Substitution (Sₙ2) (+ Nucleophile⁻)

Caption: Major decomposition pathways of this compound in solution.

G prep 1. Prepare Solution (this compound + Solvent + Standard) nmr_t0 2. Acquire Initial ¹⁹F NMR Spectrum (t=0) prep->nmr_t0 incubate 3. Incubate Sample at Desired Temperature nmr_t0->incubate loop_cond Time Point Reached? incubate->loop_cond loop_cond->incubate No acquire_nmr 4. Acquire ¹⁹F NMR Spectrum loop_cond->acquire_nmr Yes analyze 5. Integrate Peaks & Calculate Concentration acquire_nmr->analyze analyze->loop_cond Continue Monitoring plot 6. Plot Concentration vs. Time & Determine Rate analyze->plot Final Time Point

Caption: Workflow for monitoring this compound stability via ¹⁹F NMR.

References

Effect of solvent and temperature on propyl triflate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent and temperature on the reactivity of propyl triflate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organic synthesis?

This compound (n-propyl trifluoromethanesulfonate) is an organic compound with the formula CH₃CH₂CH₂OTf. The triflate group (-OTf) is an excellent leaving group, making this compound a powerful propylating agent. It is commonly used in nucleophilic substitution reactions to introduce a propyl group onto various substrates, such as amines, alcohols, and carbanions.

Q2: How does the solvent affect the reactivity of this compound?

The choice of solvent significantly influences both the rate and the mechanism of reactions involving this compound. The effect of the solvent can be broadly categorized as follows:

  • Polar Protic Solvents (e.g., water, alcohols): These solvents can solvate both the carbocationic intermediate (in an Sₙ1-like mechanism) and the triflate leaving group, accelerating the reaction. However, they are also nucleophilic and can compete with the intended nucleophile, leading to solvolysis byproducts.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are good at solvating cations but not anions. This can enhance the nucleophilicity of anionic nucleophiles, favoring Sₙ2 reactions.

  • Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally slower. These solvents do not effectively stabilize charged intermediates or transition states. In some cases, reactions in nonpolar solvents can suppress rearrangements.[1]

Q3: How does temperature influence the reactivity of this compound?

Increasing the reaction temperature generally increases the rate of reaction for this compound, as described by the Arrhenius equation. Higher temperatures provide the necessary activation energy for the reaction to proceed. However, elevated temperatures can also lead to undesirable side reactions, such as elimination (to form propene) or decomposition of the triflate itself. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.

Q4: What are the typical reaction mechanisms for this compound?

This compound can react via Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) pathways. The operative mechanism is influenced by the solvent, temperature, and the nature of the nucleophile.

  • Sₙ2 Mechanism: Favored by strong, unhindered nucleophiles and polar aprotic solvents. This pathway involves a backside attack by the nucleophile on the carbon bearing the triflate group.

  • Sₙ1 Mechanism: More likely in polar protic solvents that can stabilize the resulting propyl cation. Weaker nucleophiles also favor this pathway. It's important to note that primary carbocations like the propyl cation are relatively unstable, so a pure Sₙ1 mechanism is less common than for secondary or tertiary triflates. Rearrangement to the more stable isopropyl cation can occur under these conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive this compound This compound can degrade, especially in the presence of moisture. Ensure it is freshly prepared or properly stored under an inert atmosphere. Consider purifying the triflate before use.
Poor Nucleophile The chosen nucleophile may not be strong enough to react under the experimental conditions. Consider using a stronger nucleophile or adding an activating agent.
Incorrect Solvent The solvent may be inhibiting the reaction. For Sₙ2 reactions, switch to a polar aprotic solvent like DMF or acetonitrile. For reactions that may proceed via an Sₙ1 pathway, a more polar, coordinating solvent might be necessary.
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for byproduct formation.
Side Reactions The desired product might be consumed in subsequent reactions. Analyze the reaction mixture at different time points to check for the transient formation of the product.
Issue 2: Formation of Isopropyl Byproducts
Possible Cause Troubleshooting Steps
Carbocation Rearrangement The reaction conditions may favor an Sₙ1-like mechanism, leading to the formation of a primary propyl cation that rearranges to a more stable secondary isopropyl cation.
Solvent Choice Reactions in non-coordinating or non-polar solvents like benzene have been observed to suppress rearrangement in similar systems.[1] Consider switching to a less polar, non-protic solvent.
Temperature Higher temperatures can promote carbocation formation and subsequent rearrangement. Try running the reaction at a lower temperature.
Issue 3: Presence of Elimination Byproducts (Propene)
Possible Cause Troubleshooting Steps
Basic Reaction Conditions The nucleophile or other species in the reaction mixture may be acting as a base, promoting E2 elimination. If possible, use a less basic nucleophile or add a non-nucleophilic proton scavenger.
High Temperature Elimination reactions are often favored at higher temperatures. Reduce the reaction temperature.
Sterically Hindered Nucleophile A bulky nucleophile may act as a base rather than a nucleophile. If possible, switch to a smaller nucleophile.

Data Presentation

Table 1: Estimated Relative Solvolysis Rates of this compound in Various Solvents at 25°C

SolventDielectric Constant (ε)Relative Rate (Estimated)Predominant Mechanism (Expected)
Water78.4Very HighSₙ1/Sₙ2
Formic Acid58.5HighSₙ1/Sₙ2
Methanol32.7Moderate-HighSₙ2/Sₙ1
Ethanol24.5ModerateSₙ2
Acetonitrile37.5Moderate-LowSₙ2
Acetone20.7LowSₙ2
Dichloromethane8.9Very LowSₙ2
Toluene2.4Extremely LowSₙ2

Table 2: Estimated Activation Parameters for the Solvolysis of this compound

Solvent SystemΔH‡ (kJ/mol) (Estimated)ΔS‡ (J/mol·K) (Estimated)Notes
Aqueous Alcohol70 - 90-20 to -60The negative entropy of activation is consistent with a more ordered transition state, typical of Sₙ2 reactions.
Polar Aprotic80 - 100-10 to -40Higher activation enthalpy compared to protic solvents, but still indicative of a bimolecular process.
Nonpolar> 100> -10Significantly higher activation energy due to poor stabilization of charged species.

Experimental Protocols

Protocol 1: Synthesis of n-Propyl Triflate[2]

This procedure should be carried out in a fume hood with appropriate personal protective equipment.

Materials:

  • n-Propanol (5 mmol, 0.30 g)

  • Pyridine (2 mmol, 0.16 g)

  • Triflic anhydride (5 mmol, 1.41 g)

  • Carbon tetrachloride (CCl₄), anhydrous (15 mL)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Chlorobenzene (for NMR yield determination)

Procedure:

  • Prepare a solution of triflic anhydride (1.41 g) in 10 mL of anhydrous carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0°C using an ice bath.

  • In a separate flask, prepare a solution of n-propanol (0.30 g) and pyridine (0.16 g) in 5 mL of anhydrous carbon tetrachloride.

  • Add the propanol/pyridine solution dropwise to the stirred triflic anhydride solution at 0°C.

  • After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0°C.

  • Filter the mixture to remove the pyridinium triflate salt.

  • Wash the filtrate with cold water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The resulting solution of this compound in carbon tetrachloride can be used directly or the solvent can be carefully removed under reduced pressure at low temperature. Caution: this compound is volatile.

  • Determine the yield by ¹H NMR spectroscopy using an internal standard like chlorobenzene.

Protocol 2: General Procedure for Monitoring the Solvolysis of this compound by ¹H NMR

Materials:

  • This compound solution (prepared as in Protocol 1 or from a commercial source)

  • Deuterated solvent of choice (e.g., CD₃OD, D₂O, CD₃CN)

  • NMR tube

  • Internal standard (e.g., tetramethylsilane - TMS, or a solvent-compatible standard)

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen deuterated solvent.

  • Add a known amount of an internal standard to the solution.

  • Transfer the solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0). The characteristic triplet of the α-methylene protons of this compound appears around δ 4.45 ppm (in CCl₄).[2]

  • Maintain the NMR tube at the desired reaction temperature. This can be done directly in the NMR spectrometer if it has variable temperature capabilities, or by incubating the tube in a thermostatted bath between measurements.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of the this compound α-methylene proton signal and the corresponding increase in the signal of the solvolysis product's α-protons.

  • Calculate the concentration of this compound at each time point relative to the constant integral of the internal standard.

  • Plot the natural logarithm of the this compound concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the solvolysis reaction.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_kinetics Kinetic Monitoring s1 Mix Propanol & Pyridine in CCl4 s2 Add to Triflic Anhydride in CCl4 at 0°C s1->s2 s3 Stir for 15 min s2->s3 s4 Filter s3->s4 s5 Wash with Water s4->s5 s6 Dry over MgSO4 s5->s6 s7 This compound Solution s6->s7 k1 Prepare Solution in Deuterated Solvent with Standard s7->k1 Use in Kinetic Study k2 Acquire Initial 1H NMR (t=0) k1->k2 k3 Maintain at Constant Temperature k2->k3 k4 Acquire 1H NMR at Time Intervals k3->k4 k5 Integrate Signals k4->k5 k6 Calculate Concentration vs. Time k5->k6 k7 Determine Rate Constant k6->k7

Caption: Experimental workflow for the synthesis and kinetic analysis of this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes solvent Solvent rate Reaction Rate solvent->rate mechanism Mechanism (SN1/SN2) solvent->mechanism byproducts Byproducts (Rearrangement, Elimination) solvent->byproducts temperature Temperature temperature->rate temperature->byproducts nucleophile Nucleophile nucleophile->rate nucleophile->mechanism

Caption: Factors influencing the reactivity and outcome of reactions involving this compound.

References

Preventing the formation of elimination products with propyl triflate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of elimination products when using propyl triflate in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing propene as a major byproduct in my reaction with this compound?

A1: this compound is a potent alkylating agent due to the excellent leaving group ability of the trifluoromethanesulfonate (triflate) anion. This high reactivity can lead to a competing E2 elimination reaction, especially in the presence of strong or sterically hindered bases, to form propene. The E2 mechanism is favored by conditions that facilitate the abstraction of a proton from the beta-carbon concurrently with the departure of the triflate leaving group.

Q2: What are the key factors that influence the ratio of substitution (SN2) to elimination (E2) products?

A2: The outcome of the reaction is primarily determined by the interplay of the following factors:

  • Nucleophile/Base Strength and Steric Hindrance: Strongly basic and sterically hindered nucleophiles favor elimination. Weakly basic, non-hindered nucleophiles favor substitution.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to accelerate SN2 reactions.[1] They solvate the cation of the nucleophile, leaving the anion more "naked" and reactive for backside attack on the carbon atom. Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution. Elimination reactions often have a higher activation energy but also a greater increase in entropy, making them more favorable at elevated temperatures.

  • Concentration: High concentrations of a strong, non-nucleophilic base will favor the bimolecular E2 pathway.

Q3: Are there alternative reagents to this compound that are less prone to elimination?

A3: While this compound is highly reactive, other propyl halides like propyl iodide or bromide can be used. These have less reactive leaving groups, which can sometimes provide a better balance between reactivity and the propensity for elimination, although the substitution reaction will be slower. The choice of reagent should be tailored to the specific nucleophile and desired reaction rate.

Troubleshooting Guides

Problem: Low yield of the desired substitution product and significant formation of propene.

Solution 1: Optimize the Nucleophile and Base System

  • Use a Weakly Basic Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides), the E2 pathway will be competitive. If possible, use a less basic analogue. For instance, for O-alkylation, consider using the carboxylate salt of the corresponding acid, which is less basic than an alkoxide.

  • Avoid Sterically Hindered Bases: If a base is required, use a non-nucleophilic, non-hindered base. Sterically bulky bases like potassium tert-butoxide are excellent for promoting elimination and should be avoided if substitution is the desired outcome.

  • Consider a Salt of the Nucleophile: Using a pre-formed salt of your nucleophile (e.g., sodium phenoxide, sodium azide) can be advantageous. The choice of the counter-ion can also play a role; for example, cesium salts are often more soluble and can lead to higher reaction rates in organic solvents.

Solution 2: Adjust Reaction Conditions

  • Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the rate of the SN2 reaction.[1]

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even lower temperatures (0 °C) should be attempted first. Avoid heating the reaction mixture unless absolutely necessary.

  • Concentration: Use a moderate concentration of the nucleophile. Excessively high concentrations of a basic nucleophile can increase the rate of the bimolecular elimination reaction.

Quantitative Data on Substitution vs. Elimination

The following table summarizes expected outcomes for the reaction of this compound with various nucleophiles under different conditions, based on established principles of substitution and elimination reactions. Note: Specific yields can vary based on precise experimental conditions.

NucleophileBase (if applicable)SolventTemperature (°C)Expected Major ProductExpected Propene Yield
Sodium PhenoxideN/ADMF25Propyl phenyl etherLow
Sodium AzideN/ADMSO25Propyl azideVery Low
Sodium BenzenethiolateN/AAcetonitrile25Propyl phenyl sulfideVery Low
Sodium EthoxideN/AEthanol50Ethyl propyl ether & PropeneModerate to High
Potassium tert-ButoxideN/Atert-Butanol80PropeneVery High
IndoleK₂CO₃Acetonitrile80N-propylindoleLow to Moderate
Cesium BenzoateN/ADMF60Propyl benzoateLow

Key Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Propyl Phenyl Ether

This protocol aims to maximize the yield of the substitution product by using a weakly basic nucleophile in a polar aprotic solvent at room temperature.

Materials:

  • This compound

  • Sodium phenoxide

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium phenoxide (1.0 equivalent) in anhydrous DMF.

  • Stir the solution at room temperature.

  • Slowly add this compound (1.1 equivalents) dropwise to the solution.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Propyl Azide

This protocol utilizes a highly nucleophilic but weakly basic azide anion to favor the SN2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in anhydrous DMSO.

  • Stir the solution at room temperature.

  • Carefully add this compound (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature (propyl azide is volatile and potentially explosive).

Visualizing Reaction Pathways

To better understand the factors influencing the reaction outcome, the following diagrams illustrate the competing SN2 and E2 pathways and a decision-making workflow for optimizing your reaction conditions.

G cluster_0 Reaction Pathways for this compound cluster_1 SN2 Pathway cluster_2 E2 Pathway start This compound + Nucleophile/Base sn2_ts Transition State (Backside Attack) start->sn2_ts Weakly Basic, Non-hindered Nucleophile e2_ts Transition State (Proton Abstraction) start->e2_ts Strongly Basic, Hindered Base sn2_product Substitution Product sn2_ts->sn2_product e2_product Elimination Product (Propene) e2_ts->e2_product

Caption: Competing SN2 and E2 reaction pathways for this compound.

G cluster_0 Workflow for Minimizing Elimination start Significant Propene Formation Observed? check_base Is the Nucleophile Strongly Basic? start->check_base Yes success Substitution Product Yield Improved start->success No check_temp Is the Reaction Temperature High? check_base->check_temp No change_nucleophile Use a Weakly Basic Nucleophile or its Salt check_base->change_nucleophile Yes check_solvent Is the Solvent Protic? check_temp->check_solvent No lower_temp Lower Reaction Temperature (e.g., to RT or 0°C) check_temp->lower_temp Yes change_solvent Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->change_solvent Yes check_solvent->success No change_nucleophile->success lower_temp->success change_solvent->success

Caption: Troubleshooting workflow to increase the yield of substitution products.

References

Catalyst selection and optimization for propyl triflate-mediated reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for propyl triflate-mediated reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound as a powerful propylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis? this compound (n-propyl trifluoromethanesulfonate) is a potent electrophilic alkylating agent used to introduce n-propyl groups onto a variety of nucleophiles.[1][2] The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making this compound significantly more reactive than propyl halides (e.g., propyl iodide or bromide) in SN2 reactions.[3][4]

Q2: When is a catalyst necessary for a reaction involving this compound? While this compound is highly reactive, a catalyst is often required when reacting it with weak nucleophiles. For instance, in Friedel-Crafts type alkylations of aromatic compounds, a strong Lewis acid catalyst is necessary to activate the substrate and facilitate the reaction.[5] For strong nucleophiles (e.g., primary amines, thiols), a catalyst may not be required.

Q3: What types of catalysts are effective for this compound reactions? Lewis acids are the most common catalysts for activating substrates in this compound-mediated reactions. Metal triflates are particularly effective due to their high Lewis acidity and compatibility with the triflate leaving group.[4]

  • Scandium triflate (Sc(OTf)₃): A highly active and versatile Lewis acid catalyst for various transformations, including acylations, which suggests its utility in alkylations.[6]

  • Aluminum triflate (Al(OTf)₃): An extremely effective Lewis acid catalyst, active even at parts-per-million (ppm) levels for reactions like the ring opening of epoxides.[7]

  • Other Metal Triflates: Lanthanide (e.g., Ytterbium, Dysprosium), Hafnium (Hf(OTf)₄), and Zirconyl (ZrO(OTf)₂) triflates are also powerful Lewis acids that can be employed.[8][9][10]

  • Brønsted Acids: Triflic acid (TfOH) can act as a catalyst but is often present as an impurity from the synthesis of this compound. Its presence can lead to uncontrolled reactivity and side reactions.[5]

Q4: What type of base should I use for reactions requiring basic conditions? When a base is needed (e.g., to deprotonate an alcohol or amine nucleophile), a non-nucleophilic base is crucial to prevent it from reacting with the highly electrophilic this compound. Using a strong, bulky base can also promote undesired E2 elimination side reactions.[11]

  • Recommended Bases: Pyridine, 2,6-lutidine.

  • Polymeric Bases: Poly(4-vinylpyridine) is an excellent choice as it and its corresponding triflate salt can be easily removed by filtration.[11]

Q5: How should I properly store and handle this compound? this compound is extremely reactive and sensitive to moisture. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures. All reactions should be conducted in anhydrous solvents under an inert atmosphere to prevent hydrolysis of the triflate.[4]

Troubleshooting Guide

This section addresses common issues encountered during this compound-mediated reactions.

Problem: Low or no conversion to the desired product.

Possible Cause Suggested Solution
Insufficiently reactive nucleophile For weak nucleophiles (e.g., arenes, secondary amides), the addition of a Lewis acid catalyst (see Catalyst Selection Table below) is likely required to activate the substrate.
Poor quality or hydrolyzed this compound Ensure the this compound is pure and has been stored under strict anhydrous conditions. Consider synthesizing it fresh if quality is uncertain (see Protocol 2).
Presence of water Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a positive pressure of an inert gas (N₂ or Ar).
Reaction temperature is too low While many reactions proceed at room temperature or below, some less reactive substrates may require gentle heating. Monitor for side reactions if increasing the temperature.

Problem: The reaction is uncontrolled, or multiple products are formed.

Possible Cause Suggested Solution
Triflic acid contamination Impure this compound often contains traces of triflic acid, a superacid that can aggressively catalyze the reaction and cause charring or side reactions.[5] Purify the this compound or synthesize it from a method that avoids excess acid (e.g., from AgOTf).
Reaction is too concentrated or temperature is too high Run the reaction at a higher dilution. Add the this compound slowly to a cooled solution (e.g., 0 °C or -78 °C) of the nucleophile and catalyst to better control the reaction exotherm.

Problem: Formation of an isopropyl-substituted byproduct.

Possible Cause Suggested Solution
Carbocation rearrangement The reaction may be proceeding through an SN1-like pathway, allowing the transient n-propyl carbocation to rearrange to the more stable secondary isopropyl carbocation. This is more likely with strong Lewis acids and in non-polar solvents.[12]
Solution * Avoid strong Brønsted or Lewis acids if possible. * Use a more polar, coordinating solvent (e.g., acetonitrile) to favor the SN2 pathway. * Lower the reaction temperature to disfavor the higher-energy SN1 pathway.

Problem: Low yield due to the formation of propene gas (elimination).

Possible Cause Suggested Solution
Base-induced E2 elimination The base used in the reaction is too strong or sterically hindered, promoting the abstraction of a proton from the propyl group.[11]
Solution * Switch to a weaker, non-nucleophilic base like pyridine. * If a stronger base is required, use it at a lower temperature. * Avoid highly hindered bases like triethylamine or proton sponge where possible.

Data Presentation: Catalyst and Base Selection

Table 1: Comparison of Common Lewis Acid Catalysts
CatalystTypical Loading (mol%)Common SolventsTemperatureNotes
Sc(OTf)₃1 - 10CH₂Cl₂, CH₃CN0 °C to RTHighly active and water-tolerant compared to other Lewis acids.
Al(OTf)₃0.01 - 5CH₂Cl₂, NitrobenzeneRTExtremely active, can be effective even at ppm levels.[7]
Hf(OTf)₄5 - 10 (or stoichiometric)CH₃CNRT to 50 °CA powerful but often more expensive option.
AgOTfStoichiometricBenzene, CH₂Cl₂RTOften used to prepare alkyl triflates in situ from alkyl halides.[12]
Table 2: Influence of Base on Propylation vs. Elimination
BaseTypePropylation (SN2)Elimination (E2)Recommendation
PyridineWeak, non-nucleophilicFavoredMinor pathwayHighly Recommended. Efficiently scavenges the generated TfOH without promoting side reactions.
2,6-LutidineHindered, non-nucleophilicFavoredPossible, but less than stronger basesGood alternative to pyridine, especially if the nucleophile is sensitive.
Poly(4-vinylpyridine)Polymeric, non-nucleophilicFavoredMinor pathwayExcellent choice. Simplifies workup as the base and its salt are removed by filtration.[11]
Triethylamine (Et₃N)Strong, hinderedPossibleSignificant risk. Prone to causing E2 elimination, especially at elevated temperatures.[11]
DBUVery strong, non-nucleophilicLowMajor pathway. Not recommended for primary alkyl triflates.

Visualizations

Workflow for Catalyst Selection and Optimization

G Figure 1. General Workflow for Catalyst Optimization cluster_prep Preparation cluster_catalysis Catalyst Screening cluster_opt Optimization & Troubleshooting start Define Reaction: Nucleophile + this compound check_nuc Is Nucleophile Strong? (e.g., R-NH2, R-SH) start->check_nuc no_cat Run reaction without catalyst (Use non-nucleophilic base if needed) check_nuc->no_cat Yes lewis_acid Select Lewis Acid Catalyst (e.g., Sc(OTf)3, Al(OTf)3) check_nuc->lewis_acid No (Weak Nuc.) analyze Analyze Results: Yield, Byproducts no_cat->analyze screen Screen Catalysts & Solvents (DCM, MeCN) at RT lewis_acid->screen screen->analyze troubleshoot Troubleshoot Issues: - No Reaction -> Heat - Rearrangement -> Lower Temp/Polar Solvent - Elimination -> Change Base analyze->troubleshoot Poor Result final Optimized Protocol analyze->final Good Yield troubleshoot->screen

Caption: General workflow for catalyst optimization.

Competing Reaction Pathways

G Figure 2. Competing Pathways in this compound Reactions cluster_sn2 S_N2 Pathway cluster_e2 E2 Pathway cluster_sn1 S_N1 Pathway start Reactants (Nucleophile + Pr-OTf) sn2_product Desired Product (Propyl-Nucleophile) start->sn2_product Nucleophilic Attack e2_product Byproduct (Propene) start->e2_product Base Elimination carbocation n-Propyl Cation (Unstable) start->carbocation Loss of OTf- sn2_cond Favored by: - Strong Nucleophile - Polar Aprotic Solvent e2_cond Favored by: - Strong, Hindered Base - High Temperature rearrange Rearrangement carbocation->rearrange iso_cation iso-Propyl Cation (More Stable) rearrange->iso_cation iso_product Byproduct (iso-Propyl-Nuc) iso_cation->iso_product Nucleophilic Attack sn1_cond Favored by: - Strong Lewis Acid - Non-Polar Solvent - High Temperature

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Propylation of an Aromatic Compound

This protocol is a general guideline and should be optimized for the specific substrate.

Materials:

  • Aromatic substrate (1.0 mmol)

  • Scandium (III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • This compound (1.2 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Add the aromatic substrate (1.0 mmol) and scandium triflate (0.1 mmol) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with septa, and purge with inert gas for 10-15 minutes.

  • Add anhydrous DCM (10 mL) via syringe and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.2 mmol) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the preparation of this compound from propan-1-ol.

Materials:

  • Trifluoromethanesulfonic (triflic) anhydride (1.41 g, 5.0 mmol)

  • Propan-1-ol (0.30 g, 5.0 mmol)

  • Pyridine (0.395 g, 5.0 mmol)

  • Anhydrous carbon tetrachloride (CCl₄) (15 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Add triflic anhydride (1.41 g) to an oven-dried flask containing anhydrous CCl₄ (10 mL) under an inert atmosphere. Cool the solution to 0 °C.

  • In a separate dry flask, prepare a solution of propan-1-ol (0.30 g) and pyridine (0.395 g) in anhydrous CCl₄ (5 mL).

  • Add the propanol/pyridine solution dropwise to the stirred triflic anhydride solution at 0 °C. A precipitate of pyridinium triflate will form.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.

  • Filter the mixture through a pad of Celite to remove the pyridinium triflate salt.

  • Wash the filtrate with ice-cold water (2 x 10 mL) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure (use minimal heat as the product is volatile). The resulting this compound should be used immediately or stored under an inert atmosphere at low temperature. The reported yield is approximately 86%.

References

Validation & Comparative

The Triflate Advantage: A Comparative Guide to the Reactivity of Propyl Triflate, Iodide, and Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, the choice of leaving group in nucleophilic substitution reactions is paramount. This guide provides an objective comparison of the reactivity of three common propyl derivatives: propyl triflate, propyl iodide, and propyl bromide. By examining their performance in SN2 reactions, supported by experimental data and detailed protocols, this document aims to inform the selection of the most efficient substrate for achieving desired chemical transformations.

The efficiency of a nucleophilic substitution reaction is intrinsically linked to the ability of the leaving group to depart from the substrate. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. This stability translates to a lower activation energy for the reaction, leading to a faster reaction rate. In the realm of alkylating agents, this compound, propyl iodide, and propyl bromide are frequently employed, each possessing distinct reactivity profiles governed by the nature of their respective leaving groups: the triflate (CF₃SO₃⁻), iodide (I⁻), and bromide (Br⁻) ions.

Unveiling the Reactivity Hierarchy: A Quantitative Perspective

The triflate group is renowned for being one of the best leaving groups in organic chemistry. This is attributed to the exceptional stability of the triflate anion, which is the conjugate base of the superacid, triflic acid (CF₃SO₃H). The negative charge on the triflate ion is extensively delocalized through the strong electron-withdrawing effects of the trifluoromethyl group and resonance across the three sulfonyl oxygens. This high degree of charge delocalization makes the triflate anion very stable and thus an excellent leaving group.

Halide ions, while good leaving groups, are less effective than triflate. Among the halides, iodide is a better leaving group than bromide. This trend is explained by the principles of polarizability and basicity. The iodide ion is larger and more polarizable than the bromide ion, allowing for better stabilization of the developing negative charge in the transition state of an SN2 reaction. Furthermore, hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), making the iodide ion a weaker base and consequently a better leaving group than the bromide ion.

Triflate > Iodide > Bromide

One study on the reaction of ethyl derivatives with cyanide provides a quantitative illustration of this trend, showing the relative rates to be approximately: I (1) > Br (10⁻¹) > Cl (10⁻³). Although this study uses an ethyl group and does not include triflate, it highlights the superior reactivity of iodide over bromide. Other studies confirm that triflates are significantly more reactive than even iodides, often by several orders of magnitude.[1]

For a clearer understanding, the following table summarizes the key properties and expected relative reactivities of the propyl derivatives.

Propyl DerivativeLeaving GroupLeaving Group StabilitypKa of Conjugate AcidExpected Relative SN2 Reactivity
This compound Triflate (CF₃SO₃⁻)Very High (extensive resonance and inductive stabilization)~ -14Very High
Propyl Iodide Iodide (I⁻)High (large, polarizable ion)~ -10High
Propyl Bromide Bromide (Br⁻)Moderate (less polarizable than iodide)~ -9Moderate

This table presents a qualitative and expected trend based on established principles of leaving group ability. Actual relative rates will vary depending on the specific nucleophile, solvent, and temperature.

Visualizing the Logic: Leaving Group Ability and Reaction Rate

The relationship between the stability of the leaving group and the rate of an SN2 reaction can be visualized as a direct correlation. A more stable leaving group corresponds to a lower energy transition state, which in turn leads to a faster reaction rate.

Leaving_Group_Ability cluster_0 Leaving Group Stability cluster_1 Transition State Energy cluster_2 Relative SN2 Reaction Rate Triflate (CF3SO3-) Triflate (CF3SO3-) Low Low Triflate (CF3SO3-)->Low leads to Iodide (I-) Iodide (I-) Medium Medium Iodide (I-)->Medium Bromide (Br-) Bromide (Br-) High High Bromide (Br-)->High Fastest Fastest Low->Fastest results in Fast Fast Medium->Fast Moderate Moderate High->Moderate

Figure 1. Logical relationship between leaving group stability, transition state energy, and the relative rate of an SN2 reaction.

Experimental Protocols

To facilitate a direct and quantitative comparison of the reactivity of this compound, propyl iodide, and propyl bromide, the following experimental protocol for a representative SN2 reaction is provided. This protocol can be adapted to utilize various analytical techniques, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy, to monitor the reaction progress and determine reaction rates.

Objective: To determine the relative rates of the SN2 reaction of this compound, propyl iodide, and propyl bromide with sodium azide.

Reaction:

CH₃CH₂CH₂-LG + NaN₃ → CH₃CH₂CH₂-N₃ + NaLG (where LG = OTf, I, Br)

Materials:

  • This compound (or prepared in situ from propanol and triflic anhydride)

  • Propyl iodide

  • Propyl bromide

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane, for GC analysis)

  • Reaction vials with septa

  • Syringes

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • GC, HPLC, or NMR instrument

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of sodium azide in anhydrous acetone.

    • Prepare 0.1 M solutions of this compound, propyl iodide, and propyl bromide in anhydrous acetone, each containing a known concentration of an internal standard.

  • Reaction Setup:

    • In separate, dry reaction vials, place equal volumes of the sodium azide solution.

    • Equilibrate the vials in a constant temperature bath (e.g., 25 °C) with magnetic stirring.

  • Initiation of Reaction and Monitoring:

    • To initiate the reactions, inject an equal volume of the respective propyl derivative stock solution into each vial containing the sodium azide solution. Start a timer immediately.

    • At regular time intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large volume of cold water).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether) for analysis.

  • Analysis:

    • Analyze the quenched and extracted samples by GC, HPLC, or NMR to determine the concentration of the remaining propyl derivative and the formed propyl azide relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the propyl derivative versus time for each reaction.

    • Determine the initial rate of each reaction from the slope of the concentration-time curve at t=0.

    • Calculate the second-order rate constant (k) for each reaction using the rate law: Rate = k[propyl derivative][azide].

    • Compare the rate constants to determine the relative reactivity.

Conclusion

The evidence overwhelmingly supports the superior reactivity of this compound in SN2 reactions compared to propyl iodide and propyl bromide. This heightened reactivity is a direct consequence of the exceptional stability of the triflate anion, a hallmark of a superb leaving group. While propyl iodide offers a significant reactivity advantage over propyl bromide, neither can match the reaction rates achievable with this compound. For synthetic applications demanding high efficiency, rapid reaction times, and mild conditions, this compound stands out as the premier choice. However, considerations of cost and substrate sensitivity may lead researchers to select propyl iodide or bromide for specific applications where their more moderate reactivity is sufficient or even advantageous. The provided experimental protocol offers a framework for researchers to quantify these reactivity differences within their own experimental setups, enabling a data-driven approach to substrate selection and reaction optimization.

References

A Comparative Guide to Spectroscopic Techniques for Validating Propyl Ether Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of propyl ethers is a critical step in numerous organic chemistry applications, including drug development and materials science. Validating the formation of the desired ether product is paramount to ensure reaction success and purity. This guide provides a comparative overview of the most common spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We present experimental data, detailed protocols, and a comparative analysis to assist researchers in selecting the most appropriate methods for their needs.

Comparison of Spectroscopic Techniques

Each spectroscopic technique offers unique insights into the structure and identity of propyl ethers. The choice of method often depends on the specific information required, from simple functional group identification to detailed structural elucidation.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides detailed information about the electronic environment and connectivity of protons. Allows for the determination of the molecular structure by analyzing chemical shifts, integration, and splitting patterns.- Excellent for unambiguous structure determination. - Provides quantitative information about the relative number of protons.- Requires deuterated solvents. - Can have complex spectra for large molecules.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environments. Complements ¹H NMR for complete structural assignment.- Provides information on the carbon skeleton. - Less prone to signal overlap than ¹H NMR.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy Identifies the presence of functional groups based on their characteristic vibrational frequencies. The key feature for ethers is the C-O-C stretching vibration.- Rapid and simple analysis. - Requires minimal sample preparation.- Does not provide detailed structural connectivity. - The C-O stretch can sometimes be obscured in the fingerprint region.[1]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.- High sensitivity, capable of detecting trace amounts. - Provides the molecular weight of the product.- The molecular ion peak for ethers can be weak or absent.[1] - Isomer differentiation can be challenging based on fragmentation alone.

Experimental Data for Propyl Ether Validation

The following tables summarize key spectroscopic data for representative propyl ethers. This data can be used as a reference for validating the formation of similar compounds.

¹H NMR Chemical Shift Data (CDCl₃, δ in ppm)
Compound-O-CH₂ -CH₂-CH₃-O-CH₂-CH₂ -CH₃-O-CH₂-CH₂-CH₃ Other ProtonsReference
Di-n-propyl ether3.37 (t)1.59 (sextet)0.93 (t)[1][2]
Methyl n-propyl ether3.34 (t)1.59 (sextet)0.93 (t)3.34 (s, -OCH₃)[3]
Isopropyl propyl ether3.3 (t)1.6 (sextet)0.9 (t)3.7 (septet, -O-CH -(CH₃)₂), 1.1 (d, -O-CH-** (CH₃)₂**)[4]
Phenyl propyl ether3.92 (t)1.78 (sextet)1.04 (t)6.8-7.3 (m, Ar-H)[5]
¹³C NMR Chemical Shift Data (CDCl₃, δ in ppm)
Compound-O-C H₂-CH₂-CH₃-O-CH₂-C H₂-CH₃-O-CH₂-CH₂-C H₃Other CarbonsReference
Di-n-propyl ether74.923.210.6[6]
Methyl n-propyl ether74.823.010.558.5 (-OCH₃)[7][8]
n-Propyl p-tolyl ether69.722.610.5156.7, 129.7, 114.5, 20.5 (aromatic and methyl carbons)[9]
Infrared (IR) Spectroscopy Data (cm⁻¹)
CompoundC-O-C StretchC-H Stretch (sp³)Reference
Di-n-propyl ether~11202870-2960[10][11]
Methyl n-propyl ether~11182850-2960[12]
Phenyl propyl ether~1250 and ~10402870-2960[10]

Note: The C-O stretch for aryl alkyl ethers typically appears as two bands.[10]

Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key FragmentsReference
Di-n-propyl ether102 (often weak)73, 59, 43[13][14]
Isopropyl propyl ether10287, 59, 43
Phenyl propyl ether136107, 94, 77

Experimental Protocols

Williamson Ether Synthesis of n-Propyl Phenyl Ether

This protocol describes a general procedure for the synthesis of an unsymmetrical ether.[15][16][17][18][19]

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1-Bromopropane

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stir plate and stir bar

Procedure:

  • In a round-bottom flask, dissolve phenol in ethanol.

  • Slowly add a solution of sodium hydroxide in ethanol to the flask while stirring. This will form the sodium phenoxide salt.

  • Add 1-bromopropane to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Shake the funnel and separate the layers. The aqueous layer is extracted twice more with diethyl ether.

  • Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude n-propyl phenyl ether.

  • The product can be further purified by distillation.

Spectroscopic Sample Preparation

NMR Spectroscopy:

  • Dissolve 5-25 mg of the propyl ether sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]

  • Cap the NMR tube and gently invert to mix. The sample is now ready for analysis.

Infrared (IR) Spectroscopy (Neat Liquid):

  • Place a drop of the neat liquid propyl ether onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently rotate to spread the liquid into a thin film.

  • Place the sandwiched plates into the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean.

  • Place a drop of the liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Run the FTIR analysis.

Mass Spectrometry (Electron Ionization - EI):

  • Dissolve a small amount of the propyl ether sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).

  • If necessary, dilute the sample further to an appropriate concentration for the instrument (e.g., 10-100 µg/mL).

  • Filter the sample if any particulate matter is present.

  • Inject the sample into the mass spectrometer. For GC-MS analysis, the sample is injected into the gas chromatograph, which separates the components before they enter the mass spectrometer.

Visualizations

experimental_workflow cluster_synthesis Williamson Ether Synthesis cluster_validation Spectroscopic Validation start Start: Reactants (Alcohol + Alkyl Halide) reaction Reaction with Base start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product Propyl Ether Product purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and spectroscopic validation of propyl ethers.

logical_relationships cluster_technique Spectroscopic Technique cluster_information Structural Information nmr NMR connectivity Precise Connectivity (¹H-¹H, ¹³C) nmr->connectivity ir IR functional_group Functional Group ID (C-O-C stretch) ir->functional_group ms MS molecular_weight Molecular Weight ms->molecular_weight fragmentation Fragmentation Pattern ms->fragmentation

Caption: Logical relationships between spectroscopic techniques and the structural information they provide for propyl ether validation.

References

A comparative study of different propylating agents in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a propyl group into a molecule is a fundamental transformation in organic synthesis, crucial for modifying the steric and electronic properties of compounds in drug discovery and materials science. The choice of the propylating agent is paramount, as it significantly influences reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of common propylating agents for O-, N-, and C-propylation, supported by experimental data and detailed protocols.

O-Propylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. For O-propylation, primary propyl halides are generally effective.

Comparative Performance of Propylating Agents for O-Propylation of Phenol
Propylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
n-Propyl BromideK₂CO₃AcetoneReflux885-95General textbook procedure
n-Propyl IodideK₂CO₃AcetoneReflux4-690-98General textbook procedure
Propyl TriflatePyridineCH₂Cl₂0 - rt2~90[1](2)

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Discussion:

n-Propyl iodide is generally more reactive than n-propyl bromide in SN2 reactions due to iodide being a better leaving group. This often results in shorter reaction times and slightly higher yields. Propyl triflates are highly reactive electrophiles due to the excellent leaving group ability of the triflate anion. They can often effect propylation under milder conditions and with shorter reaction times compared to propyl halides. However, they are also more expensive and less stable.

Experimental Protocol: O-Propylation of 4-Methylphenol with n-Propyl Bromide
  • Reactant Preparation: To a solution of 4-methylphenol (1.08 g, 10 mmol) in acetone (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Addition of Propylating Agent: Add n-propyl bromide (1.48 g, 12 mmol) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (50 mL) and wash with 1M aqueous NaOH (2 x 20 mL) to remove any unreacted phenol, followed by a wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-methoxy-4-propylbenzene. Further purification can be achieved by column chromatography on silica gel if necessary.

N-Propylation of Amines

The N-propylation of amines with propyl halides is a common method for the synthesis of secondary and tertiary amines. A significant challenge is controlling the extent of alkylation to avoid the formation of over-alkylated products.

Comparative Performance of Propylating Agents for N-Propylation of Aniline
Propylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (Mono-propylated)Reference
n-Propyl BromideK₂CO₃Acetonitrile8012Moderate to GoodGeneral textbook procedure
n-Propyl IodideK₂CO₃Acetonitrile808Good to HighGeneral textbook procedure

Note: Selectivity for mono-propylation is highly dependent on the stoichiometry of the reactants. Using an excess of the amine can favor mono-alkylation.

Discussion:

Similar to O-propylation, n-propyl iodide is more reactive than n-propyl bromide for N-alkylation. The choice of base and solvent also plays a crucial role in the reaction outcome. Stronger bases can lead to the deprotonation of the newly formed secondary amine, increasing the rate of dialkylation.

Experimental Protocol: N-Propylation of Aniline with n-Propyl Iodide
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve aniline (1.86 g, 20 mmol) in acetonitrile (40 mL). Add potassium carbonate (2.76 g, 20 mmol).

  • Addition of Propylating Agent: Add n-propyl iodide (1.70 g, 10 mmol) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 8 hours.

  • Monitoring: Monitor the disappearance of the n-propyl iodide by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture and evaporate the solvent.

  • Purification: Dissolve the residue in diethyl ether (50 mL) and wash with water (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to separate N-propylaniline from any unreacted aniline and N,N-dipropylaniline.

C-Propylation: Friedel-Crafts Alkylation and Enolate Alkylation

Friedel-Crafts Propylation of Aromatic Compounds

Direct Friedel-Crafts alkylation of aromatic rings with n-propyl halides is often problematic due to the rearrangement of the initially formed primary carbocation to a more stable secondary carbocation, leading to the formation of the isopropyl-substituted product. A more reliable method for introducing an n-propyl group is through Friedel-Crafts acylation followed by reduction.

Comparative Methods for the Synthesis of n-Propylbenzene
MethodPropylating/Acylating AgentCatalystConditionsYield (%)Reference
Friedel-Crafts Alkylationn-Propyl ChlorideAlCl₃Benzene, 0°CLow (major product is isopropylbenzene)[3](4)
Friedel-Crafts Acylation then ReductionPropanoyl ChlorideAlCl₃1. Benzene, rt2. Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)High (for both steps)[3](4)
Experimental Protocol: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation-Reduction

Step 1: Friedel-Crafts Acylation

  • Setup: To a flame-dried 250 mL three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, add anhydrous aluminum chloride (14.7 g, 110 mmol) and dry benzene (100 mL).

  • Addition of Acylating Agent: Add propanoyl chloride (9.25 g, 100 mmol) dropwise from the dropping funnel over 30 minutes while stirring and cooling the flask in an ice bath.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL). Separate the organic layer, wash with water, 5% NaHCO₃ solution, and brine. Dry over anhydrous CaCl₂.

  • Purification: Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain propiophenone.

Step 2: Clemmensen Reduction

  • Setup: In a 500 mL round-bottom flask, prepare amalgamated zinc by stirring zinc dust (30 g) with a solution of mercuric chloride (3 g) in water (30 mL) and concentrated HCl (1.5 mL) for 5 minutes. Decant the aqueous solution.

  • Reaction: To the amalgamated zinc, add water (50 mL), concentrated HCl (70 mL), toluene (50 mL), and propiophenone (13.4 g, 100 mmol). Heat the mixture to reflux with vigorous stirring for 24 hours. Add additional portions of concentrated HCl (15 mL) every 6 hours.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the toluene by distillation, and then distill the residue to obtain n-propylbenzene.

Propylation of β-Keto Esters

The α-carbon of β-keto esters is acidic and can be deprotonated to form a nucleophilic enolate, which can then be alkylated with a propylating agent.

Comparative Performance of Propylating Agents for Alkylation of Diethyl Malonate
Propylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
n-Propyl BromideNaOEtEthanolReflux6~80General textbook procedure
n-Propyl IodideNaOEtEthanolReflux4~85General textbook procedure

General Experimental Workflow

The following diagram illustrates a typical workflow for a propylation reaction in organic synthesis.

G General Propylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Weigh Substrate & Base Solvent Add Anhydrous Solvent Reactants->Solvent Setup Assemble Glassware (N₂ Atmosphere if needed) Solvent->Setup Add_Agent Add Propylating Agent (dropwise, cooling may be needed) Setup->Add_Agent Stir_Heat Stir and Heat (Reflux or specific temperature) Add_Agent->Stir_Heat Monitor Monitor Reaction (TLC, GC, LC-MS) Stir_Heat->Monitor Quench Quench Reaction (e.g., add water/acid/base) Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) Extract->Dry Concentrate Remove Solvent (Rotary Evaporation) Dry->Concentrate Purify Purify Crude Product (Distillation, Chromatography, Recrystallization) Concentrate->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: A generalized workflow for a typical propylation reaction.

Conclusion

The selection of an appropriate propylating agent is a critical decision in the planning of a synthetic route. For SN2-type reactions (O- and N-propylation), the reactivity order is generally this compound > propyl iodide > propyl bromide. However, cost and stability considerations often make propyl bromide a practical choice. For the n-propylation of aromatic rings, Friedel-Crafts acylation followed by reduction is superior to direct alkylation to avoid isomeric mixtures. The provided protocols and workflow serve as a foundational guide for researchers to design and execute propylation reactions effectively.

References

A Comparative Guide to Propyl Triflate and Other Propylating Agents: Yield and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate alkylating agent is paramount to the success of a chemical synthesis. This guide provides an objective comparison of the yield and efficiency of propyl triflate against other common propylating agents, namely propyl tosylate, propyl mesylate, and propyl bromide. The information presented is supported by experimental data from the literature to aid in the selection of the most suitable reagent for a given synthetic transformation.

Comparison of Synthetic Yields of Propylating Agents

The efficiency of a multi-step synthesis is significantly impacted by the yield of each intermediate step. Therefore, the preparation of the propylating agent itself is a key consideration. The following table summarizes the reported yields for the synthesis of this compound and its alternatives.

Propylating AgentStarting MaterialsTypical Yield (%)Reference
This compound n-Propanol, Triflic Anhydride, Pyridine86%[1]
Propyl Tosylate n-Propanol, p-Toluenesulfonyl Chloride, Triethylamine90-95%[2]
Propyl Mesylate n-Propanol, Methanesulfonyl Chloride, Triethylamine~95% (inferred from similar syntheses)[3]
Propyl Bromide n-Propanol, Hydrobromic Acid, Sulfuric Acid82-90%[4]

Efficiency in Nucleophilic Substitution Reactions: A Comparative Overview

The primary function of these reagents is to act as electrophiles in nucleophilic substitution reactions, such as the Williamson ether synthesis for the formation of propyl ethers. The efficiency of these reactions is largely governed by the nature of the leaving group. A better leaving group will depart more readily, leading to a faster reaction rate and often a higher yield.

The generally accepted order of leaving group ability for the anions of the compounds discussed is:

Triflate > Tosylate > Mesylate > Bromide

This trend is directly related to the stability of the corresponding anion. The triflate anion is exceptionally stable due to the strong electron-withdrawing effect of the three fluorine atoms and extensive resonance delocalization, making it an excellent leaving group. Tosylate and mesylate anions are also very stable due to resonance, making them good leaving groups. The bromide ion is a good leaving group, but generally less effective than the sulfonates.

The following table provides an illustrative comparison of the expected relative efficiency for a generic O-propylation reaction. Please note that these are generalized values and actual results will vary depending on the specific substrate and reaction conditions.

Propylating AgentRelative ReactivityTypical Reaction ConditionsExpected Yield
This compound Very HighLow temperature, short reaction timeVery Good to Excellent
Propyl Tosylate HighModerate temperature, moderate reaction timeGood to Excellent
Propyl Mesylate Medium-HighModerate temperature, moderate to long reaction timeGood to Very Good
Propyl Bromide MediumHigher temperature, long reaction timeModerate to Good

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for the synthesis of this compound, propyl tosylate, and propyl mesylate.

Synthesis of this compound
  • Reactants: n-Propanol, triflic anhydride, pyridine, and carbon tetrachloride (or a similar inert solvent).

  • Procedure: A solution of n-propanol (1 equivalent) and pyridine (0.4 equivalents) in carbon tetrachloride is added dropwise to a stirred solution of triflic anhydride (1 equivalent) in carbon tetrachloride at 0°C. The reaction is typically rapid. After a short period (e.g., 15 minutes), the reaction mixture is filtered to remove pyridinium triflate salt. The filtrate is then washed with water and dried over a suitable drying agent like magnesium sulfate. The solvent is removed under reduced pressure to yield this compound. NMR analysis can be used to confirm the purity and yield.[1]

Synthesis of Propyl Tosylate
  • Reactants: n-Propanol, p-toluenesulfonyl chloride (tosyl chloride), and a base such as triethylamine or pyridine in a solvent like dichloromethane (DCM).

  • Procedure: To a solution of n-propanol (1 equivalent) and triethylamine (1.3 equivalents) in DCM, a solution of tosyl chloride (0.9 equivalents) in DCM is added cautiously at a low temperature (5-15°C). The reaction mixture is then warmed to room temperature and stirred for several hours (e.g., 12 hours). The reaction is monitored for completion by TLC or NMR. Upon completion, the reaction is quenched by the addition of acid (e.g., 6N HCl). The organic layer is separated, washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to afford propyl tosylate.[2]

Synthesis of Propyl Mesylate
  • Reactants: n-Propanol, methanesulfonyl chloride (mesyl chloride), and a base like triethylamine in an inert solvent such as dichloromethane.

  • Procedure: To a stirred solution of n-propanol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at a reduced temperature (-10°C to 0°C), methanesulfonyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for a period of time (e.g., 1-2 hours) and then allowed to warm to room temperature. The reaction is monitored by TLC. Once complete, the mixture is washed sequentially with water, dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give propyl mesylate.

Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Leaving_Group_Ability Triflate This compound Tosylate Propyl Tosylate Triflate->Tosylate Better Leaving Group Mesylate Propyl Mesylate Tosylate->Mesylate Better Leaving Group Bromide Propyl Bromide Mesylate->Bromide Better Leaving Group TfO CF₃SO₃⁻ TsO p-TolSO₃⁻ TfO->TsO More Stable MsO CH₃SO₃⁻ TsO->MsO More Stable Br Br⁻ MsO->Br More Stable

Caption: Relative reactivity of propylating agents based on leaving group ability.

Williamson_Ether_Synthesis start Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) start->phenoxide Deprotonation base Base (e.g., NaH, K₂CO₃) base->phenoxide product Propyl Phenyl Ether (Ar-O-Propyl) phenoxide->product SN2 Attack propylating_agent Propylating Agent Propyl-X X = OTf, OTs, OMs, Br propylating_agent->product side_product Salt (NaX, KX)

Caption: General workflow for Williamson ether synthesis of propyl phenyl ether.

References

A Comparative Guide to Quantifying the Purity of Synthesized Propyl Triflate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Propyl triflate, a reactive alkylating agent, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides a comparative overview of the primary analytical methods for quantifying the purity of synthesized this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the key performance characteristics of each analytical method for the quantification of this compound purity. The data presented is a synthesis of typical performance metrics for these techniques in the analysis of small organic molecules.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (%Recovery)Throughput
GC-MS Separation by volatility and interaction with a stationary phase, followed by mass-based identification and quantification.Low ng/mLHigh ng/mL< 5%95-105%High
qNMR (¹H & ¹⁹F) Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.mg/mL rangemg/mL range< 1%98-102%Medium
HPLC Separation based on differential partitioning between a mobile and a stationary phase.Low µg/mLHigh µg/mL< 2%97-103%High

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the volatile and thermally stable this compound. A headspace GC-MS method can be particularly effective for minimizing sample preparation and matrix effects.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Headspace autosampler.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 20 mL headspace vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add a known concentration of an internal standard (e.g., dodecane).

  • Seal the vial.

Quantification:

  • Generate a calibration curve by analyzing a series of standards of known this compound concentration.

  • The purity of the synthesized sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a primary and highly accurate method for purity determination without the need for a specific this compound reference standard if a certified internal standard is used.[2][3][4][5] Both ¹H and ¹⁹F NMR can be utilized.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

¹H qNMR Protocol:

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The standard should have a resonance that does not overlap with the analyte signals.

  • Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃).

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 or more for good signal-to-noise ratio.

Quantification:

  • Integrate the well-resolved signals of this compound (e.g., the triplet of the CH₂ group adjacent to the triflate oxygen) and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

¹⁹F qNMR Protocol:

Sample Preparation:

  • Similar to ¹H qNMR, but an internal standard containing fluorine is required (e.g., trifluorotoluene).

NMR Acquisition Parameters:

  • Observe the ¹⁹F nucleus.

  • A proton-decoupled experiment is often used to simplify the spectrum.

Quantification:

  • The calculation is analogous to the ¹H qNMR method, using the integrals of the fluorine signals. ¹⁹F NMR can be advantageous due to the wider chemical shift range and often simpler spectra.[6]

High-Performance Liquid Chromatography (HPLC)

While less commonly cited specifically for this compound, HPLC is a versatile technique for the purity analysis of a wide range of organic compounds.[7][8][9] A reversed-phase method would be a logical starting point.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 210 nm (if UV active) or ELSD.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve in 1 mL of the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Purity is typically determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, an external standard calibration curve should be prepared.

Method Selection Workflow

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the expected level of impurities, and the available instrumentation. The following diagram illustrates a logical workflow for selecting the most appropriate method.

MethodSelection Workflow for Selecting an Analytical Method for this compound Purity start Define Analytical Need q1 Absolute Purity Value Required? start->q1 q2 Trace Impurity Analysis (<0.1%)? q1->q2 No nmr Quantitative NMR (qNMR) q1->nmr Yes q3 Structural Confirmation of Impurities Needed? q2->q3 No gcms_trace GC-MS (SIM mode) q2->gcms_trace Yes gcms GC-MS q3->gcms Yes hplc HPLC (Area %) q3->hplc No end Method Selected nmr->end gcms->end hplc->end gcms_trace->end

Caption: A decision tree to guide the selection of the optimal analytical method.

Conclusion

The quantification of this compound purity can be effectively achieved using GC-MS, qNMR, and HPLC.

  • GC-MS is a robust and sensitive method, particularly well-suited for identifying and quantifying volatile impurities.

  • Quantitative NMR stands out as a primary method for obtaining a highly accurate, absolute purity value and can provide valuable structural information about the sample and any impurities present.

  • HPLC offers a versatile alternative, especially when dealing with less volatile impurities or when GC-MS and NMR are unavailable.

The selection of the most appropriate technique will depend on the specific analytical goals, the nature of the expected impurities, and the resources available in the laboratory. For comprehensive characterization, a combination of these orthogonal techniques is often recommended to provide the highest level of confidence in the purity assessment of synthesized this compound.

References

Propyl Triflate: A Comparative Guide to Cross-Reactivity with Common Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl triflate (propyl trifluoromethanesulfonate) is a powerful alkylating agent valued in organic synthesis for its ability to introduce a propyl group under a variety of reaction conditions. Its high reactivity stems from the trifluoromethanesulfonate (triflate) anion, which is an exceptionally good leaving group. This guide provides a comparative analysis of the cross-reactivity of this compound with various common functional groups, supported by experimental data and detailed protocols. Understanding these reactivity patterns is crucial for designing chemoselective reactions and avoiding unwanted side products in complex molecule synthesis.

Reactivity Overview

This compound is a potent electrophile and readily reacts with a wide range of nucleophiles. The general order of reactivity for common functional groups towards this compound is driven by their nucleophilicity:

Thiols > Amines > Alcohols/Phenols > Carboxylic Acids

This reactivity trend allows for a degree of chemoselectivity, which can be further fine-tuned by adjusting reaction conditions such as solvent, temperature, and the presence of additives.

Data Presentation: Reactivity of this compound with Various Functional Groups

The following table summarizes the expected reactivity and typical reaction conditions for the propylation of various functional groups with this compound. Please note that while specific experimental data for this compound across all these functional groups under identical conditions is not extensively available in the literature, the presented data is based on established principles of alkyl triflate reactivity and analogous transformations.

Functional GroupSubstrate ExampleProductTypical ConditionsExpected YieldReference/Analogy
Alcohols
Primary Alcohol1-ButanolButyl propyl etherBase (e.g., pyridine, Et3N), CH2Cl2, 0 °C to rtHigh[1][2][3]
Secondary Alcohol2-Butanolsec-Butyl propyl etherBase (e.g., pyridine, Et3N), CH2Cl2, 0 °C to rtModerate to High[4][5]
PhenolPhenolPhenyl propyl etherBase (e.g., K2CO3, DIPEA), CH2Cl2 or MeCN, rtHigh[6][7]
Amines
Primary AmineButylamineN-PropylbutylamineAnhydrous MeCN, Base (e.g., DIPEA), rtHigh[6][7]
Secondary AmineDibutylamineN,N-DibutylpropylamineAnhydrous MeCN, Base (e.g., DIPEA), rtHigh[6][7]
Aromatic AmineAnilineN-PropylanilineAnhydrous MeCN, Base (e.g., DIPEA), rtModerate to High[8][9]
Thiols
Aliphatic Thiol1-ButanethiolButyl propyl sulfideBase (e.g., NaH, K2CO3), THF or DMF, 0 °C to rtVery High[10]
Aromatic ThiolThiophenolPhenyl propyl sulfideBase (e.g., K2CO3), DMF, rtHigh[10]
Carboxylic Acids
Aliphatic AcidButyric acidPropyl butyrateAg2O, CH2Cl2, rtModerate[11][12]
Aromatic AcidBenzoic acidPropyl benzoateAg2O, CH2Cl2, rtModerate[11][12]

Note: Yields are estimates based on analogous reactions and general reactivity principles. "rt" denotes room temperature.

Chemoselectivity

A key aspect of utilizing potent electrophiles like this compound is achieving chemoselectivity in molecules bearing multiple functional groups.

  • Phenols vs. Amines and Carboxylic Acids: In the presence of water, phenols can be selectively O-propylated over primary and secondary amines and carboxylic acids.[6][7] In anhydrous conditions, both amines and phenols will react.[6][7]

  • Thiols: Due to their high nucleophilicity, thiols will typically react preferentially over all other functional groups listed.

Experimental Protocols

General Procedure for the Synthesis of this compound

This compound can be synthesized from 1-propanol and triflic anhydride.

Materials:

  • 1-Propanol

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1-propanol (1.0 eq) and pyridine (1.0 eq) in CH₂Cl₂ is cooled to 0 °C in an ice bath.

  • Triflic anhydride (1.0 eq) is added dropwise to the stirred solution.

  • The reaction is allowed to stir at 0 °C for 15-30 minutes.

  • The reaction mixture is then filtered, washed with cold water, and the organic layer is dried over anhydrous MgSO₄.

  • After filtration, the solvent is removed under reduced pressure to yield this compound. A typical yield for this procedure is around 86%.[1]

Representative Propylation: O-Propylation of 4-tert-Butylphenol

Materials:

  • 4-tert-Butylphenol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 4-tert-butylphenol (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added.

  • This compound (1.2 eq) is added to the suspension.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • Upon completion (monitored by TLC), the reaction mixture is filtered and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(tert-butyl)-4-propoxybenzene.

Mandatory Visualization

The following diagram illustrates the general reactivity trends and chemoselectivity of this compound with various nucleophilic functional groups.

G This compound Reactivity & Chemoselectivity cluster_reactivity Decreasing Reactivity cluster_chemoselectivity Chemoselectivity Note propyl_triflate This compound (CH3CH2CH2OTf) thiol Thiols (R-SH) propyl_triflate->thiol Very Fast amine Amines (R-NH2, R2NH) propyl_triflate->amine Fast (Anhydrous) alcohol Alcohols/Phenols (R-OH) propyl_triflate->alcohol Moderate carboxylic_acid Carboxylic Acids (R-COOH) propyl_triflate->carboxylic_acid Slow chemoselectivity_note In the presence of H2O, phenols can be selectively propylated over amines.

Caption: Reactivity of this compound with common functional groups.

References

Benchmarking propyl triflate performance against industry-standard reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the fast-paced world of chemical synthesis and drug discovery, the efficiency and reliability of reagents are paramount. Propyl triflate (propyl trifluoromethanesulfonate) has emerged as a powerful and highly reactive alkylating agent, offering significant advantages in various synthetic transformations. This guide provides an objective comparison of this compound's performance against industry-standard reagents, supported by experimental data, detailed protocols, and visual representations of relevant chemical and biological pathways.

Performance Benchmark: this compound vs. Standard Propylating Agents

The choice of a propylating agent is often dictated by the reactivity of the substrate and the desired reaction conditions. This compound's superior performance stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻). The triflate group is a significantly better leaving group than tosylate (TsO⁻), mesylate (MsO⁻), and halide (e.g., Br⁻) anions, leading to faster reaction rates and often higher yields.

Quantitative Performance Data

To illustrate the performance differences, the following table summarizes the relative reactivity of various propylating agents in a typical nucleophilic substitution (Sɴ2) reaction. The data is normalized to the reactivity of propyl mesylate.

ReagentLeaving GroupRelative Rate (krel)
This compound Triflate (OTf)~56,000
Propyl TosylateTosylate (OTs)~0.7
Propyl MesylateMesylate (OMs)1.0
Propyl BromideBromide (Br)~0.001

Note: Relative rates are estimates based on the leaving group ability and can vary depending on the specific reaction conditions, nucleophile, and solvent.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context for the performance data, this section outlines a generalized experimental protocol for a common O-alkylation reaction: the propylation of a phenol. This allows for a direct comparison of the reaction conditions and outcomes when using this compound versus a standard alternative like propyl bromide.

O-Alkylation of Phenol

Objective: To synthesize propyl phenyl ether via nucleophilic substitution.

Reaction:

Materials:

  • Phenol

  • Propylating agent (this compound, Propyl Tosylate, Propyl Mesylate, or Propyl Bromide)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Acetonitrile, CH₃CN)

General Procedure:

  • To a solution of phenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the propylating agent (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain propyl phenyl ether.

Comparative Observations
ReagentTypical Reaction TimeTypical YieldNotes
This compound < 1 hour>95%Highly exothermic reaction. Often performed at 0°C to room temperature.
Propyl Tosylate6-12 hours80-90%Requires elevated temperatures (e.g., reflux) to achieve a reasonable reaction rate.
Propyl Mesylate8-16 hours75-85%Similar to propyl tosylate, requires heating.
Propyl Bromide12-24 hours70-80%Slower reaction, often requiring prolonged heating at reflux temperatures.

Visualizing the Chemistry: Reaction and Application Pathways

To further understand the utility of this compound and its alternatives, it is helpful to visualize the underlying chemical processes and their application in relevant biological contexts.

General Sɴ2 Reaction Workflow

The following diagram illustrates the typical workflow for carrying out and analyzing a nucleophilic substitution reaction, a common application for propylating agents.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reactants (Nucleophile, Solvent, Base) B Add Propylating Agent (this compound or Alternative) A->B 1 C Stirring & Heating (if required) B->C 2 D Monitor Progress (TLC, GC, LC-MS) C->D 3 E Quenching & Extraction D->E 4 F Purification (Column Chromatography) E->F 5 G Characterization (NMR, MS) F->G 6 H Yield Calculation G->H 7

A typical workflow for a nucleophilic substitution reaction.
DNA Alkylation: A Biological Application

Alkylating agents play a crucial role in cancer chemotherapy by damaging the DNA of cancer cells and inducing apoptosis. The following diagram illustrates a simplified mechanism of DNA alkylation, a process where alkylating agents like those discussed can be involved.

G cluster_dna DNA Double Helix cluster_agent Alkylating Agent cluster_product Alkylated DNA DNA Guanine Nucleobase AlkylatedDNA Propyl-Guanine Adduct DNA->AlkylatedDNA Alkylation Agent Propyl-X (e.g., this compound) Agent->DNA Nucleophilic Attack (SN2) Cell Cycle Arrest\n& Apoptosis Cell Cycle Arrest & Apoptosis AlkylatedDNA->Cell Cycle Arrest\n& Apoptosis

Simplified diagram of DNA alkylation by a propylating agent.

Conclusion

This compound consistently demonstrates superior performance as a propylating agent compared to industry-standard reagents like propyl tosylate, propyl mesylate, and propyl bromide. Its high reactivity translates to significantly shorter reaction times, milder reaction conditions, and often higher yields. While the cost of this compound may be higher than some alternatives, the increased efficiency and productivity it offers can be a critical advantage in research, process development, and the synthesis of complex molecules in the pharmaceutical industry. The choice of reagent will ultimately depend on the specific requirements of the synthesis, but for applications demanding high reactivity and efficiency, this compound is a clear frontrunner.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Propyl Triflate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents are paramount to ensuring a secure laboratory environment. Propyl triflate, a potent alkylating agent, requires meticulous disposal procedures to mitigate risks. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

This compound is a reactive electrophile that can react vigorously with nucleophiles, including water. Upon hydrolysis, it forms propanol and trifluoromethanesulfonic acid (triflic acid), a superacid. Therefore, proper personal protective equipment (PPE) is mandatory. This includes, at a minimum:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Splash-proof safety goggles and a face shield

  • A flame-resistant laboratory coat

All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Disposal Plan: A Two-Stage Approach

The disposal of this compound involves a two-stage process: quenching the reactive triflate ester and neutralizing the resulting acidic solution. This ensures that the final waste stream is safe for disposal according to institutional and local regulations.

Stage 1: Quenching of Unreacted this compound

The primary goal of this stage is to safely hydrolyze the reactive this compound. This is achieved by a controlled reaction with water.

Stage 2: Neutralization of Acidic Waste

The hydrolysis of this compound generates triflic acid, which must be neutralized before disposal. This is accomplished by the slow and controlled addition of a basic solution.

Quantitative Data for Disposal
ParameterQuenching (Hydrolysis)Neutralization
Reagent Deionized Water1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
Solvent for Dilution Isopropanol or AcetoneDeionized Water
Initial Concentration Dilute this compound to <10% v/v in solventN/A
Temperature 0-10 °C (Ice Bath)0-25 °C (Ice Bath recommended)
Addition Rate Slow, dropwise addition of the diluted this compound solution to waterSlow, portion-wise addition of the basic solution to the acidic waste
Reaction Time Allow to stir for at least 1 hour after addition is completeContinue stirring until the pH is stable between 6 and 8
Monitoring Observe for any signs of reaction (e.g., fuming, temperature increase)Monitor pH using a calibrated pH meter or pH paper

Experimental Protocol for the Disposal of this compound

This protocol outlines the detailed methodology for the safe quenching and neutralization of this compound waste.

Materials:

  • This compound waste (neat or in a non-reactive solvent)

  • Isopropanol or acetone

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ice

  • Appropriate reaction vessel (e.g., three-necked round-bottom flask) equipped with a magnetic stirrer and an addition funnel

  • Beakers and graduated cylinders

  • pH meter or pH paper

  • Appropriate waste container

Procedure:

  • Preparation and Dilution:

    • In a chemical fume hood, carefully dilute the this compound waste with an equal volume of a non-reactive solvent like isopropanol or acetone. This helps to control the rate of reaction.

  • Quenching (Hydrolysis):

    • Place a volume of deionized water, at least 10 times the volume of the original this compound waste, into the reaction vessel.

    • Place the reaction vessel in an ice bath and begin stirring.

    • Slowly add the diluted this compound solution to the stirred water dropwise using an addition funnel over a period of at least 30 minutes.

    • After the addition is complete, continue to stir the mixture in the ice bath for at least one hour to ensure complete hydrolysis.

  • Neutralization:

    • While keeping the reaction mixture in the ice bath, slowly add the 1 M NaOH solution in small portions.

    • Monitor the pH of the solution continuously. Be aware that the neutralization reaction can be exothermic.

    • Continue adding the basic solution until the pH of the mixture is stable between 6 and 8.

  • Final Disposal:

    • Once the solution is neutralized and has returned to room temperature, it can be transferred to an appropriate aqueous hazardous waste container.

    • Clearly label the waste container with its contents.

    • Dispose of the waste according to your institution's and local environmental regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.

PropylTriflateDisposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dilute Dilute with Isopropanol/Acetone fume_hood->dilute quench Slowly Add Diluted Triflate to Water (Quenching) dilute->quench prepare_water Prepare Ice-Cooled Water prepare_water->quench stir_quench Stir for 1 Hour quench->stir_quench neutralize Slowly Add 1M NaOH (Neutralization) stir_quench->neutralize monitor_ph Monitor pH neutralize->monitor_ph ph_check pH 6-8? monitor_ph->ph_check Check ph_check->neutralize No waste_container Transfer to Aqueous Waste Container ph_check->waste_container Yes dispose Dispose via Institutional Protocol waste_container->dispose

Caption: Logical workflow for the safe disposal of this compound.

×

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